Product packaging for Tomatidine(Cat. No.:CAS No. 77-59-8)

Tomatidine

Cat. No.: B1681339
CAS No.: 77-59-8
M. Wt: 415.7 g/mol
InChI Key: XYNPYHXGMWJBLV-VXPJTDKGSA-N
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Description

Tomatidine is a 3beta-hydroxy steroid resulting from the substitution of the 3beta-hydrogen of tomatidane by a hydroxy group. It is an azaspiro compound, an oxaspiro compound and a 3beta-hydroxy steroid. It is a conjugate base of a this compound(1+). It derives from a hydride of a tomatidane.
This compound has been reported in Solanum tuberosum, Solanum kieseritzkii, and other organisms with data available.
RN given refers to (3beta,5alpha,22beta,25S)-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NO2 B1681339 Tomatidine CAS No. 77-59-8

Properties

IUPAC Name

(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPYHXGMWJBLV-VXPJTDKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037102
Record name Tomatidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-59-8
Record name Tomatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tomatidine
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Record name Tomatidine
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Record name Tomatidine
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Record name TOMATIDINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Activity of Tomatidine

This document provides a comprehensive overview of the steroidal alkaloid this compound, focusing on its chemical structure, biosynthetic origins, and key biological activities. It includes quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and development.

Core Chemical Structure of this compound

This compound is the aglycone, or non-carbohydrate portion, of the glycoalkaloid α-tomatine, which is found in the stems and leaves of tomato plants (Solanum lycopersicum), as well as in the fruit of unripened green tomatoes.[1][2] Chemically, it is classified as a spirosolane-type steroidal alkaloid.[1][3] The core structure is a C27 steroid skeleton featuring a substituted spiroketal amine moiety.

The fundamental structure of this compound is derived from cholesterol.[3][4] It is a 3-beta-hydroxy steroid, meaning a hydroxyl group is attached at the C-3 position of the steroid's A-ring.[5] The defining feature is the oxa-azaspirodecane (spirosolane) side chain attached at C-17.

Key Structural and Chemical Properties:

  • Chemical Formula: C₂₇H₄₅NO₂[5][6]

  • Molar Mass: 415.662 g·mol⁻¹[6]

  • IUPAC Name: (1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-piperidine]-16-ol[5]

  • CAS Number: 77-59-8[5][6]

  • Classification: Azaspiro compound, Oxaspiro compound, 3beta-hydroxy steroid.[5]

The nitrogen atom in the spirosolane ring system makes this compound a basic compound.[7] This property is crucial for its extraction and biological interactions. In acidic conditions, the nitrogen can be protonated, forming the this compound(1+) conjugate acid.[8][9]

Quantitative Biological and Physicochemical Data

The following table summarizes key quantitative data related to this compound's biological activity and physical properties.

ParameterValueContext / AssayReference
EC₅₀ < 300 nMStimulation of myotube hypertrophy in mouse C2C12 cells.[10]
Enzyme Inhibition 84.2% inhibitionInhibition of acid sphingomyelinase activity at a 10 mM concentration.[1]
Antibacterial Activity (MIC) 0.12 µg/mLMinimum Inhibitory Concentration against pathogenic S. aureus variants from cystic fibrosis.[1]
Antibacterial Activity (MIC) > 16 µg/mLMinimum Inhibitory Concentration against normal strains of S. aureus.[1]
Acute Toxicity (LD₅₀) ~500 mg/kg bwEquivalent this compound dose from a single oral administration in mice.[11]
Sub-chronic Toxicity (NOAEL) ~80 mg/kg bwNo-Observed-Adverse-Effect Level equivalent this compound dose from a 90-day repeated-dose study in mice.[11]
Extraction Yield 2.44%Percentage of total alkaloid-steroid extracted from fresh tomatoes using chloroform.[12]
Aqueous Solubility pH-dependentSolubility of α-tomatine (the glycoside) is 6 mM at pH 5 but drops to 0.04 mM at pH 7.[7]

Signaling Pathways Involving this compound

This compound has been shown to modulate several key cellular signaling pathways, which are visualized below.

Biosynthesis of this compound from Cholesterol

This compound is an intermediate in the biosynthesis of the glycoalkaloid α-tomatine in tomatoes. The pathway begins with cholesterol and involves a series of enzymatic reactions catalyzed by GLYCOALKALOID METABOLISM (GAME) enzymes to form the characteristic spirosolane structure.[13]

G cluster_pathway This compound Biosynthesis Pathway Cholesterol Cholesterol Intermediates Hydroxylation, Oxidation, Transamination Cholesterol->Intermediates GAME 4, 6, 7, 8, 11, 12 Dehydrothis compound Dehydrothis compound Intermediates->Dehydrothis compound This compound This compound Dehydrothis compound->this compound GAME25, SlS5αR2, Sl3βHSD1 alpha_tomatine α-Tomatine This compound->alpha_tomatine GAME1, 17, 18, 2 (Glycosylation)

Caption: Biosynthesis of this compound and α-tomatine from cholesterol.

Activation of mTORC1 Signaling for Muscle Anabolism

This compound promotes skeletal muscle anabolism and hypertrophy by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][10] This leads to increased protein synthesis and mitochondrial biogenesis.[10] The effect is blocked by the mTORC1 inhibitor rapamycin.[10][14]

G cluster_mTORC1 This compound-Mediated mTORC1 Activation This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K S6K Phosphorylation mTORC1->S6K Protein_Synthesis Increased Protein Synthesis & Mitochondria S6K->Protein_Synthesis Muscle_Growth Skeletal Muscle Hypertrophy Protein_Synthesis->Muscle_Growth Rapamycin Rapamycin Rapamycin->mTORC1 inhibits

Caption: this compound activates mTORC1 signaling to promote muscle growth.

Anti-inflammatory Signaling via NF-κB and JNK Inhibition

This compound exhibits anti-inflammatory properties by suppressing NF-κB signaling in macrophages stimulated by lipopolysaccharides (LPS).[1] This action blocks the induced expression of inflammatory mediators like iNOS and COX-2.[1] It also acts by blocking JNK signaling.[15]

G cluster_inflammatory Anti-inflammatory Action of this compound LPS Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB JNK JNK Pathway LPS->JNK Inflammation iNOS, COX-2 Expression (Inflammation) NFkB->Inflammation JNK->Inflammation This compound This compound This compound->NFkB inhibits This compound->JNK inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB/JNK inhibition.

Activation of Nrf2 Antioxidant Pathway

Recent studies show that this compound can alleviate intervertebral disc degeneration by mitigating oxidative stress.[16] It achieves this by activating the Nrf2/HO-1/GPX4 signaling pathway, a key cellular antioxidant mechanism.[16]

G cluster_Nrf2 This compound-Mediated Nrf2 Activation This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates HO1_GPX4 HO-1 / GPX4 Nrf2->HO1_GPX4 upregulates Response Antioxidant Response (Reduced ROS & Ferroptosis) HO1_GPX4->Response

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

Extraction of this compound from Tomato Plant Material

Method 1: Solvent Maceration and Partitioning [12][17] This protocol is suitable for isolating this compound for subsequent analysis or purification.

  • Preparation: Fresh tomato plant material (e.g., green fruits, leaves, stems) is cut into small pieces.[12] For some applications, the material is steamed (120°C for 30 min) to deactivate enzymes.[12]

  • Maceration: The prepared material is soaked for 3 days in a non-polar or semi-polar solvent such as chloroform, petroleum ether, or 60-80% methanol.[12][17] A solid-to-liquid ratio of 1:5 to 1:8 (w/v) is recommended.[17]

  • Filtration & Concentration: The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

  • Purification (Resin Chromatography): The concentrated liquid is pH-adjusted and loaded onto a weak acid cation exchange or macroporous resin column.[17]

  • Washing & Elution: The column is washed with deionized water until neutral. This compound is then eluted with an alkali-methanol solution.[17]

  • Final Isolation: The eluent is concentrated, and the aqueous residue is extracted with chloroform. The chloroform is concentrated to a small volume and refrigerated to induce crystallization. The resulting crystals are dried to yield the this compound product.[17]

Method 2: High-Throughput UHPLC-MS/MS Extraction [18] This rapid method is designed for the quantitative analysis of this compound and other glycoalkaloids.

  • Sample Preparation: Lyophilized and homogenized tomato tissue is weighed into a 2 mL tube.

  • Extraction: An extraction solution (e.g., 50% aqueous methanol) containing internal standards is added. Samples are vortexed and sonicated for 10 minutes in a water bath.

  • Centrifugation: Samples are centrifuged at high speed (e.g., 21,100 x g) for 10 minutes at 4°C.

  • Analysis: The supernatant is transferred to an autosampler vial for direct injection into the UHPLC-MS/MS system. This method achieves ~93% recovery for this compound.[18]

Quantification by UHPLC-MS/MS

This protocol provides a sensitive and robust method for quantifying this compound.[18]

  • System: Ultra-High-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UHPLC-MS/MS).

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Water + 0.1% (v/v) formic acid

    • Solvent B: Acetonitrile + 0.1% (v/v) formic acid

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A multi-step gradient is employed, starting from 5% Solvent B, increasing to 85% B over approximately 7 minutes, holding, and then re-equilibrating.[18]

  • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM) for specific quantification of this compound and internal standards. Key parameters like desolvation temperature (~500°C) and gas flow (~1000 L/hr) should be optimized.[18]

In Vitro mTORC1 Signaling Assay

This workflow is used to determine if this compound activates mTORC1 signaling in muscle cells.[10][14]

Caption: Experimental workflow to assess this compound's effect on mTORC1 signaling.

  • Cell Culture: Mouse C2C12 or primary human skeletal myotubes are cultured to differentiation.

  • Treatment: Cells are incubated with vehicle (e.g., 0.1% DMSO) or this compound (e.g., 1 µM) for a specified time (e.g., 1 hour for phosphorylation events, 24-48 hours for growth assays).[10]

  • Protein Analysis (Immunoblotting): Cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated S6K (a key mTORC1 substrate) and total S6K.[10][14]

  • Protein Synthesis Measurement: Cells are treated with this compound for a longer period (e.g., 30 hours) before a short incubation with puromycin. Protein synthesis rates are quantified by measuring puromycin incorporation into newly synthesized proteins via immunoblotting.[10][14]

  • Gene Expression Analysis (qPCR): RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is performed to measure the relative mRNA levels of anabolic genes like IGF1 and PGC-1α1.[10]

References

The Tomatidine Biosynthesis Pathway in Solanum lycopersicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the tomatidine biosynthesis pathway in Solanum lycopersicum (tomato). It is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of steroidal glycoalkaloids (SGAs) and the discovery of novel therapeutic agents. This document details the core biosynthetic pathway, regulatory mechanisms, quantitative data on key metabolites, and the experimental protocols utilized for their analysis.

Introduction to this compound and Steroidal Glycoalkaloids

This compound is a steroidal alkaloid aglycone that forms the backbone of the major steroidal glycoalkaloid in tomato, α-tomatine.[1][2] SGAs are a diverse class of specialized metabolites derived from cholesterol that play a crucial role in the plant's defense against a wide range of pathogens and herbivores.[3][4] While α-tomatine is known for its anti-nutritional properties and bitter taste in unripe green tomatoes, its derivatives, such as esculeoside A found in ripe fruit, are non-toxic.[1][5] The biosynthetic pathway of these compounds is a subject of intense research due to their potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hyperlipidemia effects.[6]

The Core Biosynthetic Pathway from Cholesterol to this compound

The biosynthesis of this compound in Solanum lycopersicum commences with the precursor cholesterol and involves a series of enzymatic reactions, including hydroxylations, oxidations, transaminations, and reductions.[1][7][8] The key enzymes involved in this pathway are primarily from the GLYCOALKALOID METABOLISM (GAME) family.[3][7]

The initial steps involve the conversion of cholesterol to the first steroidal alkaloid intermediate, dehydrothis compound. This part of the pathway is catalyzed by a series of GAME enzymes, including GAME4, GAME6, GAME7, GAME8, GAME11, and GAME12, which are responsible for the formation of the E and F rings characteristic of solanaceous steroidal alkaloids.[7]

Dehydrothis compound is then converted to this compound through a series of reactions involving three key enzymes:

  • GAME25 (a short-chain dehydrogenase/reductase) [1][9]

  • SlS5αR2 (a C5-alpha reductase) [7][10]

  • Sl3βHSD1 (a C3-dehydrogenase/reductase) [7][10]

Sl3βHSD1 is a multifunctional enzyme with 3β-hydroxysteroid dehydrogenase (3βHSD), 3-ketosteroid isomerase (3KSI), and 3-ketosteroid reductase (3KSR) activities.[10] The conversion from dehydrothis compound to this compound involves C3 oxidation, isomerization, C5α reduction, and C3 reduction.[10]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the conversion of cholesterol to this compound.

Tomatidine_Biosynthesis Cholesterol Cholesterol Intermediates Series of Intermediates Cholesterol->Intermediates Multiple steps Dehydrothis compound Dehydrothis compound Intermediates->Dehydrothis compound Multiple steps Tomatid_4_en_3_one Tomatid-4-en-3-one Dehydrothis compound->Tomatid_4_en_3_one Tomatid_3_one Tomatid-3-one Tomatid_4_en_3_one->Tomatid_3_one This compound This compound Tomatid_3_one->this compound GAME_early GAME4, 6, 7, 8, 11, 12 GAME_early->Intermediates Sl3BHSD1_ox Sl3βHSD1 (3βHSD/3KSI) Sl3BHSD1_ox->Dehydrothis compound SlS5aR2 SlS5αR2 (S5αR) SlS5aR2->Tomatid_4_en_3_one Sl3BHSD1_red Sl3βHSD1 (3KSR) Sl3BHSD1_red->Tomatid_3_one

Core biosynthetic pathway from cholesterol to this compound.

From this compound to α-Tomatine and Beyond

Once this compound is synthesized, it undergoes a series of glycosylation steps to form the tetrasaccharide-containing α-tomatine. This process is catalyzed by a cascade of glycosyltransferases: GAME1, GAME17, GAME18, and GAME2 .[7][9]

In mature green tomatoes, α-tomatine is the primary SGA.[7] As the fruit ripens, α-tomatine is converted into the non-bitter and non-toxic esculeoside A through a series of hydroxylation, acetylation, and further glycosylation reactions.[1][5][6] Key enzymes in this conversion include GAME31 (Sl23DOX) , which hydroxylates α-tomatine, and GAME5 , which is involved in the final steps of esculeoside A formation.[5][6]

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other SGAs is tightly regulated at the transcriptional level. The AP2/ERF transcription factor GAME9 (also known as JRE4) is a key regulator that controls the expression of SGA biosynthetic genes, as well as genes in the upstream mevalonate and cholesterol pathways.[3] GAME9 can act directly or in conjunction with other transcription factors, such as SlMYC2 , to regulate target gene promoters.[3][4]

The pathway is also influenced by plant hormones. Jasmonic acid (JA) can induce the expression of GAME9 and other SGA biosynthetic genes.[1][9] Ethylene also plays a role, particularly in the regulation of SGA metabolism during fruit ripening.[6][7]

Quantitative Data on Steroidal Glycoalkaloids

The concentration of this compound and its glycosylated derivatives varies significantly depending on the tomato cultivar, tissue type, and developmental stage.

AnalyteConcentration Range (mg/100g fresh weight)Tissue/ConditionReference
Total Steroidal Alkaloids1.9 - 23.3Ripe fruit across various accessions[7]
Individual Alkaloids (average)0.1 - 7.6Ripe fruit across various accessions[7]
α-TomatineUp to 500 mg/kg (50 mg/100g)Unripe green fruit[2]
α-Tomatine (in mutant lines)~30 - ~180 µg/mL (in extract)Unripe green fruit[6]
Esculeoside A (in mutant lines)~10 - ~100 µg/mL (in extract)Ripe red fruit[6]

Cytotoxicity Data

CompoundCell LineIC50 ValueReference
α-TomatineFaDu human hypopharynx squamous carcinoma5.589 µM[6]

Experimental Protocols

High-Throughput Extraction of Steroidal Glycoalkaloids

A rapid and efficient method for the extraction of SGAs from tomato tissues has been developed.[7][11][12]

Methodology:

  • Sample Preparation: Lyophilize and grind tomato tissue to a fine powder.

  • Extraction Solvent: Prepare an extraction solvent of 80:20 methanol:water (v/v) with internal standards (e.g., α-solanine and solanidine).[13]

  • Extraction:

    • Add 1 mL of extraction solvent to 20 mg of powdered tissue in a 2 mL centrifuge tube.

    • Vortex for 10 seconds.

    • Sonicate for 10 minutes in a water bath at room temperature.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Sample Dilution and Filtration:

    • Transfer 200 µL of the supernatant to a new tube.

    • Add 800 µL of 50:50 methanol:water (v/v).

    • Vortex and filter through a 0.22 µm PVDF syringe filter into an autosampler vial.

This method allows for the parallel processing of up to 16 samples in approximately 20 minutes with high recovery rates for both this compound (93.0 ± 6.8%) and α-tomatine (100.8 ± 13.1%).[11][12][13]

UHPLC-MS/MS Analysis of Steroidal Glycoalkaloids

The quantification of SGAs is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[7][11][12][13]

Instrumentation and Conditions:

  • UHPLC System: Waters Acquity UPLC H-Class System or equivalent.[13]

  • Column: Waters C18 Acquity BEH (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.[13]

  • Mobile Phase:

    • Solvent A: Water with 0.05% formic acid and 5% acetonitrile.[6]

    • Solvent B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution: A typical gradient runs from 5% to 52.5% B over 10 minutes, then to 100% B, followed by re-equilibration.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 2 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the extraction and analysis of steroidal glycoalkaloids from tomato samples.

Experimental_Workflow Sample Tomato Tissue (Lyophilized and Ground) Extraction High-Throughput Extraction (Methanol:Water with Internal Standards) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Supernatant Dilution Centrifugation->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Analysis UHPLC-MS/MS Analysis Filtration->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing

Workflow for SGA extraction and analysis.

Conclusion

The elucidation of the this compound biosynthesis pathway in Solanum lycopersicum has provided valuable insights into the complex biochemistry of steroidal glycoalkaloids. The identification of key GAME enzymes and regulatory factors opens up new avenues for the metabolic engineering of tomato to enhance its disease resistance or to improve its nutritional profile by modulating SGA content. Furthermore, the potent biological activities of this compound and its derivatives highlight their potential as lead compounds for drug development. The analytical methods detailed herein provide a robust framework for the continued investigation of these fascinating and important natural products.

References

The Pharmacological Landscape of Tomatidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine, a steroidal alkaloid found in tomatoes, has emerged as a promising natural compound with a diverse range of pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Key therapeutic areas of investigation include its potent anti-atrophic effects on skeletal muscle, its role in cholesterol metabolism and cardiovascular health, its significant anti-inflammatory activity, and its potential as an anticancer agent. This document summarizes key experimental findings, details the methodologies of pivotal studies, and visualizes the intricate signaling pathways modulated by this compound to serve as a valuable resource for the scientific community.

Introduction

This compound is the aglycone of the glycoalkaloid α-tomatine, abundant in the leaves and green fruit of the tomato plant (Solanum lycopersicum)[1][2]. While α-tomatine has its own biological activities, this compound itself is absorbed following the hydrolysis of α-tomatine in the gut[1]. Emerging research has identified this compound as a multi-target small molecule with significant therapeutic potential across a spectrum of diseases. Its ability to modulate fundamental cellular pathways, such as mTORC1 signaling in muscle, and NF-κB and MAPK signaling in inflammatory processes, positions it as a compelling candidate for further drug development.

Pharmacological Properties and Mechanisms of Action

Skeletal Muscle Atrophy and Hypertrophy

This compound has been identified as a potent inhibitor of skeletal muscle atrophy and a promoter of muscle hypertrophy.[3][4] A systems-based approach first pinpointed this compound as a small molecule whose mRNA expression signature negatively correlates with that of human skeletal muscle atrophy.[3] Subsequent in vitro and in vivo studies have elucidated its primary mechanism of action in muscle tissue.

Mechanism of Action: The anabolic effects of this compound in skeletal muscle are primarily mediated through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][5] Activation of mTORC1 is a crucial event in muscle anabolism, leading to increased protein synthesis, mitochondrial biogenesis, and the expression of anabolic genes.[1] this compound has been shown to increase the phosphorylation of S6 kinase (S6K), a key downstream substrate of mTORC1, without affecting Akt phosphorylation.[1]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; p_S6K [label="p-S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Increased\nProtein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Biogenesis [label="Increased\nMitochondrial Biogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anabolic_Genes [label="Increased Anabolic\nGene Expression\n(e.g., IGF-1, PGC-1α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Muscle_Hypertrophy [label="Skeletal Muscle\nHypertrophy", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> mTORC1 [label="Activates", color="#4285F4", fontcolor="#4285F4"]; mTORC1 -> S6K [label="Phosphorylates", color="#FBBC05", fontcolor="#5F6368"]; S6K -> p_S6K [style=invis]; mTORC1 -> Protein_Synthesis [color="#FBBC05", fontcolor="#5F6368"]; mTORC1 -> Mitochondrial_Biogenesis [color="#FBBC05", fontcolor="#5F6368"]; mTORC1 -> Anabolic_Genes [color="#FBBC05", fontcolor="#5F6368"]; {Protein_Synthesis, Mitochondrial_Biogenesis, Anabolic_Genes} -> Muscle_Hypertrophy [color="#34A853", fontcolor="#34A853"]; }

Figure 1: this compound-mediated activation of the mTORC1 signaling pathway in skeletal muscle.

Quantitative Data: In Vitro and In Vivo Efficacy

Model System This compound Concentration/Dose Key Findings Reference
Human Skeletal Myotubes1 µM for 48hIncreased total cellular protein and mitochondrial DNA.[1][6]
Mouse C2C12 Myotubes1 µM for 1hIncreased phosphorylation of S6K.[1]
Mouse C2C12 Myotubes1 µM for 30hIncreased protein synthesis.[1]
Young Mice (7 weeks old)0.05% (w/w) in chow for 5 weeksIncreased skeletal muscle mass by 13.7%, increased grip strength, and enhanced exercise capacity.[1]
Fasted Mice25 mg/kg (intraperitoneal)Reduced fasting-induced muscle atrophy and increased mTORC1 activity.[1]
Middle-aged Mice (61 weeks old)0.05% in diet for 9 weeksInduced skeletal muscle fiber hypertrophy and increased muscle mass by 14.2%.[6]

Experimental Protocols: Skeletal Muscle Studies

  • Cell Culture: Human skeletal myoblasts and mouse C2C12 myoblasts were cultured and differentiated into myotubes. This compound, dissolved in DMSO, was added to the culture medium at specified concentrations and durations.[1][6]

  • Immunoblot Analysis: Protein lysates from treated myotubes or muscle tissue were subjected to SDS-PAGE and transferred to membranes. Phosphorylation status of proteins like S6K and Akt was assessed using specific antibodies.[1]

  • Protein Synthesis Assay: Myotubes were incubated with this compound, and protein synthesis was measured, often using puromycin-based assays.[1]

  • Animal Studies: Male C57BL/6 mice were fed a standard chow diet supplemented with this compound. Muscle mass, fiber size (via immunofluorescence), grip strength, and exercise capacity (treadmill running) were evaluated.[1][6] For fasting-induced atrophy studies, mice were fasted and administered this compound via intraperitoneal injection.[1]

// Edges between subgraphs Analysis_IV -> Analysis_V [style=invis]; }

Figure 2: General experimental workflow for investigating the effects of this compound on muscle atrophy.

Cholesterol Metabolism and Atherosclerosis

This compound has demonstrated beneficial effects on lipid metabolism, positioning it as a potential agent for managing hyperlipidemia and atherosclerosis.[7][8]

Mechanism of Action: this compound inhibits the activity of acyl-CoA:cholesterol acyl-transferase (ACAT), an enzyme responsible for the esterification of cholesterol for storage and transport.[7][8] By suppressing both ACAT-1 and ACAT-2, this compound reduces the accumulation of cholesterol esters in macrophages, a key event in the formation of foam cells and the development of atherosclerotic plaques.[7][8]

Quantitative Data: Lipid-Lowering Effects

Model System This compound Dose Key Findings Reference
ApoE-deficient MiceDietary supplementation (~0.04%) for 10 weeksReduced plasma cholesterol and atherosclerosis.[9]
ApoE-deficient MiceOral administrationSignificantly reduced serum cholesterol, LDL-cholesterol, and atherosclerotic lesion areas.[7][8]
Human Monocyte-Derived MacrophagesDose-dependentSignificantly inhibited cholesterol ester accumulation induced by acetylated LDL.[7][10]
Anti-inflammatory Properties

A significant body of evidence highlights the potent anti-inflammatory effects of this compound across various disease models.[11][12][13]

Mechanism of Action: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[12][13][14] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as iNOS and COX-2.[10][15] By suppressing the activation of these pathways, this compound can attenuate the inflammatory cascade. In models of rheumatoid arthritis, this compound has been shown to decrease the activation of MAPKs (ERK and JNK) and NF-κB.[13]

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// Edges Inflammatory_Stimuli -> MAPK [arrowhead=normal, color="#5F6368"]; Inflammatory_Stimuli -> NFkB [arrowhead=normal, color="#5F6368"]; this compound -> MAPK [label="Inhibits", fontcolor="#EA4335"]; this compound -> NFkB [label="Inhibits", fontcolor="#EA4335"]; MAPK -> Pro_inflammatory_Genes [arrowhead=normal, color="#5F6368"]; NFkB -> Pro_inflammatory_Genes [arrowhead=normal, color="#5F6368"]; Pro_inflammatory_Genes -> Inflammation [arrowhead=normal, color="#5F6368"]; }

Figure 3: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Quantitative Data: Anti-inflammatory Efficacy

Model System This compound Concentration/Dose Key Findings Reference
LPS-stimulated Mouse MacrophagesConcentration-dependentDecreased iNOS and COX-2 expression.[15]
TNFα-induced Arthritic FLS2.5, 5, 10 µMInhibited proliferation and migration; suppressed IL-1β, IL-6, TNFα, MMP-9, and RANKL production.[13]
Rat Model of Osteoarthritis12-week treatmentAttenuated cartilage degradation.[12]
Mouse Model of AsthmaIntraperitoneal injectionReduced airway hyperresponsiveness and eosinophil infiltration by suppressing Th2 cytokines.[11]
Collagen-Induced Arthritis Rats5 and 15 mg/kg (intraperitoneal) for 14 daysAmeliorated synovial inflammation and joint destruction.[13]
Anticancer Activity

This compound has demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[16][17][18]

Mechanism of Action: The anticancer mechanisms of this compound appear to be cell-type specific. In human gastric cancer cells, this compound's effects may be mediated by the modulation of interferon-stimulated genes (ISGs).[16][18] In other cancer cell lines, such as osteosarcoma, this compound has been shown to suppress invasion and migration through the inhibition of the c-Raf-MEK-ERK pathway and presenilin 1.[19]

Quantitative Data: In Vitro Anticancer Effects

Cancer Cell Line This compound Concentration Effect Reference
HT-29 (Colon)100 µM for 48h70% growth inhibition.[16]
HeLa (Cervical)100 µM for 48h60% growth inhibition.[16]
MCF-7 (Breast)100 µM for 48h80% growth inhibition.[16]
HBL-100 (Breast)30 µM for 24h~75% growth inhibition.[16]
85As2 (Gastric)Not specifiedInhibited proliferation in vitro and tumor growth in vivo.[16][18]

Conclusion and Future Directions

This compound is a natural steroidal alkaloid with a compelling and diverse pharmacological profile. Its robust anabolic effects on skeletal muscle, coupled with its anti-inflammatory, cholesterol-lowering, and anticancer properties, make it a molecule of significant interest for therapeutic development. The well-documented mechanisms of action, particularly the modulation of key signaling pathways like mTORC1, NF-κB, and MAPK, provide a solid foundation for further investigation.

Future research should focus on several key areas:

  • Clinical Trials: To date, the majority of the research has been preclinical. Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans for conditions such as sarcopenia, inflammatory disorders, and hyperlipidemia.

  • Bioavailability and Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans is crucial for optimizing dosing and delivery systems.

  • Synergistic Combinations: Investigating this compound in combination with existing therapies could reveal synergistic effects, potentially allowing for lower doses and reduced side effects.

  • Target Identification: While major signaling pathways have been identified, further research to pinpoint direct molecular targets of this compound will enhance our understanding of its pleiotropic effects.

References

Tomatidine's Anabolic Action in Skeletal Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the molecular mechanisms through which tomatidine, a natural compound found in green tomatoes, exerts its potent anabolic and anti-atrophic effects on skeletal muscle. This whitepaper, targeted at researchers, scientists, and drug development professionals, consolidates current scientific understanding, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to accelerate research and development in muscle-wasting disorders.

This compound has emerged as a promising small molecule for combating skeletal muscle atrophy, a debilitating condition associated with aging, illness, and injury.[1][2][3] This guide provides an in-depth exploration of its primary mechanism of action: the stimulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of muscle growth and protein synthesis.[1][4][5][6][7][8][9][10]

Core Mechanism: mTORC1 Activation

This compound initiates a cascade of molecular events that promote muscle hypertrophy and prevent atrophy. A key action is the activation of mTORC1 signaling.[1][4][5][6][7][8][9][10] This leads to increased phosphorylation of the downstream target S6 kinase (S6K), a critical step in boosting protein synthesis.[4][9] The anabolic effects of this compound are mTORC1-dependent, as the mTORC1 inhibitor rapamycin abolishes this compound-induced increases in S6K phosphorylation, protein accretion, and myotube growth.[4][9]

In addition to enhancing protein synthesis, this compound upregulates the expression of anabolic genes, including insulin-like growth factor-1 (IGF-1) and peroxisome proliferator-activated receptor-γ coactivator-1α1 (PGC-1α1).[4] This multifaceted signaling activity contributes to an overall anabolic state in skeletal muscle, leading to the accumulation of protein and mitochondria, and ultimately, cellular growth.[1][4][5][8][10]

A secondary, yet significant, mechanism involves the inhibition of the activating transcription factor 4 (ATF4), a key mediator of age-related muscle weakness and atrophy.[5][11][12][13] this compound has been shown to repress a subset of mRNAs that are positively regulated by ATF4, thereby mitigating its catabolic effects in aged skeletal muscle.[12]

Quantitative Effects of this compound on Skeletal Muscle

The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the potent effects of this compound on skeletal muscle anabolism and function.

Table 1: In Vitro Effects of this compound on Skeletal Myotubes

ParameterCell TypeThis compound ConcentrationDurationResultReference
S6K PhosphorylationC2C12 myotubes1 µM1 hourIncreased[4]
Protein SynthesisC2C12 myotubes1 µM30 hoursIncreased[4]
IGF-1 mRNAC2C12 myotubes1 µM2 hoursIncreased[4]
PGC-1α1 mRNAC2C12 myotubes1 µM2 hoursIncreased[4]
Total Cellular ProteinHuman primary myotubes1 µM48 hoursIncreased[4]
Mitochondrial DNAHuman primary myotubes1 µM48 hoursIncreased[4]
Myotube HypertrophyHuman primary myotubes1 µM48 hoursStimulated[4]
Total Cellular ProteinC2C12 myotubes1 µM48 hoursIncreased[4]
Mitochondrial DNAC2C12 myotubes1 µM48 hoursIncreased[4]
Myotube HypertrophyC2C12 myotubes< 300 nM (EC50)48 hoursStimulated[4]

Table 2: In Vivo Effects of this compound in Mice

ParameterAnimal ModelThis compound AdministrationDurationResultReference
Skeletal Muscle MassFasted miceIntraperitoneal injection-Increased (Reduced atrophy)[4]
Muscle Specific ForceFasted miceIntraperitoneal injection-Reduced loss[4]
mTORC1 Activity (S6K phosphorylation)Fasted miceIntraperitoneal injection-Increased[4]
Skeletal Muscle HypertrophyYoung mice (7 weeks old)0.05% (w/w) in chow5 weeksStimulated[4]
Strength and Exercise CapacityYoung mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased[1][4]
Age-related Muscle Weakness and AtrophyAged mice--Reduced[12]

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

Tomatidine_mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Skeletal Muscle Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Anabolic_Genes Anabolic Genes (IGF-1, PGC-1α1) mTORC1->Anabolic_Genes Upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Promotes Phospho_S6K p-S6K Protein_Synthesis Protein Synthesis Phospho_S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Anabolic_Genes->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy

This compound activates mTORC1 signaling in skeletal muscle.

Tomatidine_ATF4_Inhibition_Pathway This compound This compound ATF4 ATF4 This compound->ATF4 Inhibits Atrogenes Atrogenes (Atrophy-related genes) ATF4->Atrogenes Activates Muscle_Atrophy Muscle Atrophy Atrogenes->Muscle_Atrophy

This compound inhibits the ATF4-mediated atrophy pathway.

Experimental_Workflow_Tomatidine_Muscle cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C2C12 C2C12 Myotubes or Human Primary Myotubes Treatment Treat with this compound (1 µM) or Vehicle (DMSO) C2C12->Treatment Analysis_vitro Analysis: - Immunoblotting (p-S6K) - Protein Synthesis Assay - qPCR (IGF-1, PGC-1α1) - Myotube Size Measurement Treatment->Analysis_vitro Mice Mice (e.g., C57BL/6) Diet Administer this compound (e.g., 0.05% w/w in chow) Mice->Diet Analysis_vivo Analysis: - Muscle Mass & Strength - Exercise Capacity - mTORC1 Signaling in Muscle - Gene Expression Diet->Analysis_vivo

A typical experimental workflow for studying this compound.

Detailed Experimental Protocols

A critical component of this guide is the detailed methodology for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

1. Cell Culture and Treatment:

  • Cell Line: C2C12 myoblasts are differentiated into myotubes. Primary human skeletal muscle cells can also be used.[4]

  • Differentiation: Myoblasts are grown to confluence and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for several days to form multinucleated myotubes.

  • This compound Treatment: this compound (e.g., from Enzo Life Sciences) is dissolved in a vehicle such as DMSO. Myotubes are incubated with the desired concentration of this compound (e.g., 1 µM) or vehicle control for specified durations.[4] For mTORC1 inhibition studies, cells are co-treated with rapamycin (e.g., 100 nM).[4]

2. Immunoblot Analysis:

  • Lysate Preparation: Myotubes are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-S6K, total S6K, Akt). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Signals are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Protein Synthesis Assay:

  • Radiolabeling: Myotubes are incubated with a radiolabeled amino acid, such as [3H]tyrosine (e.g., 4 µCi/ml), for a short period (e.g., 30 minutes).[4]

  • Protein Precipitation: Cells are washed, and protein is precipitated with trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter to determine the rate of protein synthesis.

4. Quantitative Real-Time PCR (qPCR):

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from myotubes, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

  • qPCR Reaction: qPCR is performed using gene-specific primers for target genes (e.g., Igf1, Ppargc1a) and a reference gene (e.g., Gapdh).

  • Data Analysis: Relative mRNA expression is calculated using the ΔΔCt method.

5. In Vivo Mouse Studies:

  • Animal Model: C57BL/6 mice are commonly used.

  • This compound Administration: this compound is mixed into standard chow at a specified concentration (e.g., 0.05% w/w) and provided ad libitum.[4]

  • Functional Assessment: Strength can be measured using a grip strength meter. Exercise capacity can be assessed using a treadmill exhaustion test.

  • Tissue Collection and Analysis: At the end of the study, skeletal muscles are harvested for analysis of mass, histology (fiber size), and molecular markers (immunoblotting for signaling proteins, qPCR for gene expression).

This technical guide provides a solid foundation for the scientific community to further investigate the therapeutic potential of this compound in skeletal muscle disorders. The detailed data and methodologies presented herein are intended to facilitate the design of new experiments and accelerate the translation of this promising natural compound into clinical applications.

References

An In-depth Technical Guide to the Anti-inflammatory Effects of Tomatidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tomatidine, a steroidal alkaloid derived from the Solanaceae family of plants, notably green tomatoes, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting central signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms identified are the potent inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] this compound has been shown to suppress NF-κB activation in various cell types, including macrophages and chondrocytes.[3][5][6] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of its target genes.[6][7] This inhibitory action has been observed in response to inflammatory stimuli such as Lipopolysaccharide (LPS) and Interleukin-1β (IL-1β).[3][6]

NF_kappa_B_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / IL-1β / TNFα This compound This compound IKK IKK Complex This compound->IKK Inhibits Phosphorylation IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active NF-κB) p_IkBa->NFkB Releases NFkB_n p65/p50 NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNFα) DNA->Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in cellular responses to inflammatory stimuli.[3] this compound has been shown to modulate these pathways to varying degrees depending on the cell type and stimulus.

  • JNK Pathway: this compound consistently demonstrates an inhibitory effect on the JNK pathway. It suppresses the phosphorylation of JNK, which in turn prevents the activation of downstream transcription factors like c-Jun.[5][6] This action contributes to the downregulation of inflammatory gene expression.[4]

  • p38 and ERK Pathways: The effect of this compound on p38 and ERK is more context-dependent. In studies with primary chondrocytes stimulated by IL-1β, this compound suppressed the activation of p38 in a concentration-dependent manner but had less effect on ERK and JNK.[3] In contrast, in rheumatoid arthritis models using fibroblast-like synoviocytes (FLSs) stimulated with TNFα, this compound significantly suppressed the phosphorylation of both ERK and JNK, but not p38.[4]

This differential modulation suggests that this compound's therapeutic potential may vary depending on which MAPK pathways are dominant in a specific inflammatory pathology.

MAPK_Pathway cluster_mapk MAPK Cascades This compound This compound p_p38 p-p38 This compound->p_p38 Inhibits p_JNK p-JNK This compound->p_JNK Inhibits p_ERK p-ERK This compound->p_ERK Inhibits p38 p38 p38->p_p38 Phosphorylation JNK JNK JNK->p_JNK Phosphorylation ERK ERK ERK->p_ERK Phosphorylation Response Inflammatory Response (Cytokine & MMP Production) p_p38->Response p_JNK->Response p_ERK->Response Stimulus Stimulus Stimulus->JNK Stimulus->ERK

Caption: this compound modulates MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several in vitro and in vivo models. The following tables summarize key findings, demonstrating a consistent dose-dependent inhibition of major inflammatory mediators.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators in Primary Chondrocytes

Stimulus: 10 ng/mL Interleukin-1β (IL-1β) for 24 hours. Data derived from Western Blot analysis.[3]

This compound Conc.iNOS Expression (Relative to IL-1β)COX-2 Expression (Relative to IL-1β)
2.5 µMSignificant ReductionSignificant Reduction
5.0 µMSignificant Reduction Significant Reduction
10.0 µMSignificant Reduction Significant Reduction
*p < 0.05, **p < 0.01 compared to IL-1β group.
Table 2: In Vitro Effects of this compound on Pro-inflammatory Cytokine mRNA in Arthritic FLSs

Stimulus: 50 ng/mL Tumor Necrosis Factor-α (TNFα) for 24 hours. Data derived from Real-Time PCR.[4]

This compound Conc.IL-1β mRNA (Fold Change vs. TNFα)IL-6 mRNA (Fold Change vs. TNFα)TNFα mRNA (Fold Change vs. TNFα)
2.5 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
5.0 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
10.0 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
Table 3: In Vivo Effects of this compound on Serum Cytokine Levels in CIA Rats

Model: Collagen-Induced Arthritis (CIA) in rats. Treatment administered post-arthritis induction.[4]

Treatment GroupIL-1β (pg/mL)IL-6 (pg/mL)TNFα (pg/mL)
Vehicle (CIA)~180~450~250
This compound (5 mg/kg)~110~280~160
This compound (15 mg/kg)~80~200~120

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature, providing a framework for reproducing and expanding upon these findings.

In Vitro Anti-inflammatory Assay in Primary Chondrocytes
  • Cell Isolation and Culture: Primary articular chondrocytes are isolated from the cartilage of rats. The tissue is minced and subjected to enzymatic digestion, typically with pronase followed by collagenase II. Isolated cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[3]

  • This compound Treatment and Inflammatory Stimulation: Chondrocytes are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for a specified period (e.g., 1-2 hours).[3]

  • Inflammatory Challenge: Following pre-treatment, the cells are stimulated with a pro-inflammatory cytokine, such as 10 ng/mL of IL-1β, for 24 hours to induce an inflammatory response.[3]

  • Protein Expression Analysis (Western Blot):

    • Cells are lysed, and total protein is extracted and quantified.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, GAPDH).[3]

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band densities are quantified relative to an internal control like GAPDH.[3]

Experimental_Workflow A 1. Isolate & Culture Primary Chondrocytes B 2. Pre-treat with this compound (2.5, 5, 10 µM) or Vehicle A->B C 3. Stimulate with IL-1β (10 ng/mL for 24h) B->C D 4. Harvest Cells & Extract Protein C->D E 5. Western Blot Analysis D->E F Target Proteins: iNOS, COX-2, p-MAPKs E->F G 6. Quantify Protein Expression E->G

Caption: In vitro experimental workflow for assessing this compound.
In Vivo Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: Arthritis is induced in rats (e.g., Wistar or Sprague-Dawley) by immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, typically administered via intradermal injection at the base of the tail. A booster injection is given after a set period (e.g., 7-14 days).[4]

  • Treatment Protocol: Once arthritis is established (confirmed by clinical scoring of paw swelling and redness), animals are randomly assigned to treatment groups. This compound (e.g., 5 and 15 mg/kg) or a vehicle control is administered daily via an appropriate route, such as intraperitoneal injection or oral gavage, for several weeks.[2][4]

  • Assessment of Disease Progression:

    • Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling, erythema, and joint mobility.

    • Histopathology: At the end of the study, animals are euthanized, and hind paws are collected. The joints are fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[2][4]

  • Biomarker Analysis:

    • Serum Cytokines: Blood is collected, and serum is separated to measure the levels of systemic pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2][4]

    • Tissue Analysis: Joint tissues can be homogenized for protein or mRNA analysis to measure local expression of inflammatory mediators.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its efficacy is rooted in its ability to potently inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory cascade. This action leads to a significant, dose-dependent reduction in the production of a wide array of inflammatory mediators, including iNOS, COX-2, and key pro-inflammatory cytokines. The evidence from both in vitro cellular models and in vivo disease models, such as osteoarthritis and rheumatoid arthritis, underscores its potential for development as a therapeutic agent for inflammatory diseases.[3][4] Further research is warranted to translate these preclinical findings into clinical applications.

References

The Antimicrobial Spectrum of Tomatidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Tomatidine, a steroidal alkaloid derived from the tomato plant (Solanum lycopersicum), has emerged as a molecule of significant interest in the field of antimicrobial research. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, with a focus on its direct inhibitory activities, synergistic interactions with conventional antibiotics, and its mechanisms of action. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the underlying biological and methodological principles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the exploration of new therapeutic agents and strategies. Natural products have historically been a rich source of antimicrobial compounds. This compound, the aglycone of the glycoalkaloid α-tomatine, is a promising candidate in this regard. While its direct antimicrobial activity against many prototypical bacteria is limited, it exhibits potent and specific activity against persistent bacterial phenotypes, namely Small-Colony Variants (SCVs). Furthermore, this compound has been shown to act synergistically with a range of antibiotics, effectively restoring their efficacy against resistant strains. This guide synthesizes the current scientific knowledge on the antimicrobial properties of this compound, offering a technical resource for the scientific community.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound is multifaceted, characterized by both direct inhibition of specific bacterial forms and potentiation of other antimicrobial agents.

Direct Antibacterial Activity: Targeting Small-Colony Variants (SCVs)

This compound demonstrates remarkable potency against SCVs of several bacterial species. SCVs are slow-growing, metabolically deficient subpopulations that are often associated with chronic and recurrent infections due to their increased tolerance to antibiotics and host immune responses.[1][2][3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Bacterial Small-Colony Variants (SCVs)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusNewbouldΔhemB0.06 - 0.12[1][3][4]
CF07-S0.12[3]
CF1D-S0.12[3]
Listeria monocytogenesSCV0.03 - 0.12[5]
Bacillus cereusSCV0.03 - 0.12[5]
Bacillus subtilisSCV0.03 - 0.12[5]

In stark contrast, this compound shows minimal to no inhibitory activity against the corresponding prototypical (wild-type) strains, with MICs often exceeding 128 µg/mL.[3][4][6]

Synergistic Antibacterial Activity

A significant aspect of this compound's antimicrobial potential lies in its ability to act synergistically with conventional antibiotics, thereby lowering their effective concentrations and overcoming resistance.

Table 2: Synergistic Activity of this compound with Antibiotics Against Prototypical Bacteria

Bacterial SpeciesAntibioticThis compound Concentration (µg/mL)Fold Decrease in Antibiotic MICReference
Staphylococcus aureusGentamicinNot specifiedSynergistic effect observed[7][8]
KanamycinNot specifiedSynergistic effect observed[8]
TobramycinNot specifiedSynergistic effect observed[8]
AmikacinNot specifiedSynergistic effect observed[8]
StreptomycinNot specifiedSynergistic effect observed[8]
Enterococcus faecalisAmpicillinNot specifiedSynergistic effect observed[7]
Pseudomonas aeruginosaCefepimeNot specifiedSynergistic effect observed[7]
CiprofloxacinNot specifiedSynergistic effect observed[7]

This compound has been shown to potentiate the activity of aminoglycosides against both antibiotic-susceptible and multidrug-resistant S. aureus (MRSA).[8][9]

Anti-Virulence Activity

Beyond direct killing and synergy, this compound has been observed to attenuate the virulence of S. aureus. It can inhibit the expression of several virulence factors that are regulated by the agr quorum-sensing system, and it also reduces the hemolytic activity of several strains.[8][9]

Antifungal Spectrum of this compound

This compound also possesses antifungal properties, primarily through synergistic interactions with existing antifungal drugs.

Synergistic Antifungal Activity

This compound acts as a potent synergizer of fluconazole against several fungal pathogens.

Table 3: Synergistic Activity of this compound with Fluconazole

Fungal SpeciesObservationReference
Candida albicansPotent synergistic interaction[10]
Saccharomyces cerevisiaePotent synergistic interaction[10]
Cryptococcus neoformansPotent synergistic interaction[10]

This synergistic effect has been observed even in fluconazole-resistant isolates of C. albicans.[10]

Mechanisms of Action

The antimicrobial effects of this compound are attributed to distinct mechanisms of action.

Inhibition of Bacterial ATP Synthase

The primary mechanism for the potent activity of this compound against bacterial SCVs is the inhibition of the bacterial ATP synthase.[1][2] Specifically, this compound targets the subunit c (AtpE) of the F_o rotor of the ATP synthase complex.[6] This inhibition disrupts the proton motive force across the bacterial membrane, leading to a decrease in ATP production and ultimately, cell death.[4][6]

ATP_Synthase_Inhibition cluster_membrane Bacterial Cytoplasmic Membrane ProtonGradient Proton Gradient (H+) ATPSynthase F_o Rotor AtpE (Subunit c) F_1 Stator ProtonGradient->ATPSynthase:f0 Proton Flow ATP ATP ATPSynthase:f2->ATP Synthesis This compound This compound This compound->Inhibition ADP_Pi ADP + Pi ADP_Pi->ATPSynthase:f2 Inhibition->ATPSynthase:f1

Caption: Inhibition of bacterial ATP synthase by this compound.

Disruption of Fungal Ergosterol Biosynthesis

In fungi, this compound is thought to interfere with the ergosterol biosynthesis pathway.[11] It has been shown to inhibit C-24 sterol methyltransferase and C-24 sterol reductase, key enzymes in this pathway.[12][13] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to increased permeability and cell death, and likely contributes to its synergistic effect with azole antifungals that also target this pathway.

Ergosterol_Biosynthesis_Inhibition Precursors Sterol Precursors Erg6 C-24 Sterol Methyltransferase (Erg6p) Precursors->Erg6 Intermediate1 Intermediate Sterol 1 Erg6->Intermediate1 Erg4 C-24 Sterol Reductase Intermediate1->Erg4 Ergosterol Ergosterol Erg4->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Inhibition1 This compound->Inhibition2 Inhibition1->Erg6 Inhibition2->Erg4

Caption: Inhibition of ergosterol biosynthesis by this compound.

Proposed Mechanism of Synergy with Aminoglycosides

The synergistic effect of this compound with aminoglycoside antibiotics against prototypical S. aureus is not yet fully elucidated. However, it is hypothesized that this compound increases the permeability of the bacterial cell membrane, which facilitates the uptake of aminoglycosides into the bacterial cell.[8] Aminoglycosides require transport across the cytoplasmic membrane to reach their ribosomal targets, and this process is energy-dependent. By potentially disrupting the membrane, this compound may lower this energy barrier.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antimicrobial properties of this compound. Researchers should consult the specific cited literature for detailed parameters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow Start Start: Prepare Bacterial Inoculum PreparePlate Prepare 96-well microtiter plate with serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth. Start->PreparePlate Inoculate Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL. PreparePlate->Inoculate Controls Include positive (no drug) and negative (no bacteria) growth controls. Inoculate->Controls Incubate Incubate the plate at 37°C for 16-20 hours. Controls->Incubate ReadMIC Determine the MIC as the lowest concentration of this compound with no visible turbidity. Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

The checkerboard method is employed to assess the interaction between two antimicrobial agents.

  • Plate Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of antibiotic A horizontally and serial two-fold dilutions of this compound (compound B) vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate each well with a standardized bacterial inoculum as described for the MIC assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Checkerboard_Logic Start Perform Checkerboard Assay GetData Obtain MICs of Drug A and this compound (B) alone and in combination Start->GetData Calc_FIC Calculate FIC Index = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) GetData->Calc_FIC Decision Evaluate FIC Index Calc_FIC->Decision Synergy Synergy (FIC <= 0.5) Decision->Synergy <= 0.5 Additive Additive (0.5 < FIC <= 1) Decision->Additive > 0.5 and <= 1 Indifference Indifference (1 < FIC <= 4) Decision->Indifference > 1 and <= 4 Antagonism Antagonism (FIC > 4) Decision->Antagonism > 4

Caption: Logic for interpreting checkerboard assay results.

Future Directions and Conclusion

This compound presents a compelling profile as a potential antimicrobial agent, not as a standalone broad-spectrum antibiotic, but as a targeted therapeutic against persistent bacterial SCVs and as a powerful adjuvant to existing antibiotics and antifungals. Its multifaceted activity warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the ATP synthase.

  • Confirming the mechanism of synergy with aminoglycosides and other antibiotics.

  • In vivo studies to evaluate the efficacy of this compound, both alone and in combination therapies, in animal models of chronic and resistant infections.

  • Pharmacokinetic and toxicological profiling to assess its suitability for clinical development.

References

Tomatidine: A Multi-Targeted Steroidal Alkaloid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid and the aglycone of the glycoalkaloid α-tomatine, is a natural compound predominantly found in the leaves and unripe green fruits of the tomato plant (Lycopersicon esculentum).[1][2] While its parent compound, α-tomatine, has been studied for its various biological activities, this compound itself has emerged as a molecule of significant interest in oncology.[2] Possessing a range of pharmacological properties, including anti-inflammatory and muscle-promoting effects, its potential as a multi-targeted anti-cancer agent is increasingly being elucidated.[3][4] Unlike its glycoalkaloid precursor, this compound is noted for being comparatively less cytotoxic, making it a compelling candidate for further investigation in cancer therapy and chemoprevention.[2][5] This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data and experimental protocols from preclinical studies.

Mechanisms of Action and Key Signaling Pathways

This compound exerts its anti-neoplastic effects by modulating a complex network of intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. In silico and in vitro studies have identified several key protein targets and cascades affected by this compound.[3]

ATF4-Dependent Signaling and Ferroptosis Induction

In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive cancer, this compound has been shown to target the activating transcription factor 4 (ATF4), a primary regulator of cellular stress response that cancer cells often exploit for survival.[5] this compound treatment inhibits the nuclear translocation of ATF4, thereby reducing its transcriptional activity on downstream targets.[5][6] Furthermore, this action is associated with the induction of ferroptosis, an iron-dependent form of programmed cell death, validated by increased lipid peroxidation and decreased expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[5][6]

ATF4_Ferroptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ATF4_n ATF4 DNA Promoters of Stress Response Genes ATF4_n->DNA Binds & Activates This compound This compound ATF4_c ATF4 This compound->ATF4_c Inhibits Nuclear Translocation GPX4 GPX4 This compound->GPX4 Decreases Expression ATF4_c->ATF4_n Translocation Lipid_ROS Lipid Peroxidation (ROS) GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

This compound inhibits ATF4 nuclear translocation and induces ferroptosis.
Modulation of Interferon Signaling

In the context of gastric cancer, this compound has been demonstrated to suppress tumor growth by downregulating the expression of Interferon-Stimulated Genes (ISGs).[7][8] Microarray analysis of tumors from a xenograft model revealed that this compound treatment altered the expression of genes within the type I interferon signaling pathway.[7][8] Specifically, the knockdown of one such ISG, interferon α-inducible protein 27 (IFI27), was shown to inhibit the proliferation of gastric cancer cells, suggesting that this compound's efficacy is, at least in part, mediated through the suppression of this pathway.[7]

Interferon_Pathway This compound This compound ISGs Interferon-Stimulated Genes (e.g., IFI27) This compound->ISGs Downregulates Expression Proliferation Cancer Cell Proliferation ISGs->Proliferation Promotes TumorGrowth Tumor Growth Proliferation->TumorGrowth

This compound suppresses cancer cell growth via ISG downregulation.
Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers.[9][10] this compound has been shown to exert anti-inflammatory and pro-apoptotic effects by inhibiting the NF-κB pathway.[11] It can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes that promote cancer cell survival.[11][12]

NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p65_n p65/RelA TargetGenes Pro-survival & Inflammatory Genes p65_n->TargetGenes Activates Transcription This compound This compound IKK IKK This compound->IKK Inhibits IkBa p-IκBα IKK->IkBa Phosphorylates p65_c p65/RelA IkBa->p65_c Sequesters Proteasome Proteasome IkBa->Proteasome Degradation p65_c->p65_n Translocation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines MTT MTT Assay (Viability/IC50) CellLines->MTT Apoptosis Annexin V/PI (Apoptosis) CellLines->Apoptosis WB Western Blot (Signaling Pathways) CellLines->WB Xenograft Establish Tumor Xenograft Model MTT->Xenograft Determine Dosing Strategy Analysis Endpoint Analysis (Tumor Weight, etc.) WB->Analysis Confirm Mechanism Treatment Administer this compound vs. Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Monitoring->Analysis

References

Methodological & Application

Application Note: Tomatidine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tomatidine is a steroidal alkaloid aglycone of the glycoalkaloid α-tomatine, found in the stems, leaves, and unripe green fruit of the tomato plant (Solanum lycopersicum)[1][2][3]. It has garnered significant scientific interest for its diverse pharmacological properties, including anabolic, anti-inflammatory, neuroprotective, and anticancer activities[1][4]. Notably, this compound stimulates mTORC1 signaling, promoting muscle growth and reducing atrophy, and activates the Nrf2/HO-1/GPX4 pathway to mitigate oxidative stress[5][6][7]. This document provides detailed protocols for the extraction, purification, and quantification of this compound from tomato plant materials.

Extraction Methodologies

The extraction of this compound from tomato plant matter (leaves, stems) is the initial and critical step. The choice of solvent significantly impacts the yield and purity of the crude extract. This compound is a non-polar compound, making it more soluble in organic solvents[8][9].

Solvent Selection and Efficiency

Various solvents have been utilized for this compound extraction, with non-polar solvents generally showing higher efficiency. A comparative study on extraction from green tomatoes demonstrated that chloroform yielded the highest percentage of total alkaloid-steroids, while no this compound was extracted using only water[8][9][10].

Table 1: Comparison of this compound Extraction Efficiency by Solvent

Solvent This compound Yield (% of total alkaloid-steroid) Reference
Chloroform 2.44% [8][9]
Petroleum Ether Data not specified, but effective [8][9]
70% Ethanol Data not specified, but effective [8][9]

| Aquadest (Water) | Not Detected |[8][9] |

General Extraction Workflow

The overall process involves sample preparation, solvent extraction, and initial purification of the crude extract.

G A Tomato Plant Material (Leaves, Stems) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol, Chloroform) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Purification (Resin Chromatography, SPE) E->F G Elution F->G H Solvent Evaporation & Crystallization G->H I Purified this compound H->I J Analysis (HPLC, GC-MS) I->J

Caption: General experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Methanol-Based Extraction and Resin Purification

This protocol is adapted from a patented method for industrial-scale extraction[11].

Materials:

  • Tomato branches and leaves, dried and crushed

  • 60-80% Methanol solution

  • Diatomite and Activated Carbon

  • Hydrochloric Acid (HCl)

  • Weak acid cation exchange resin or Macroporous resin

  • Alkali methanol solution (e.g., with NH₄OH)

  • Chloroform

  • Deionized water

Procedure:

  • Extraction:

    • Combine the crushed tomato branches and leaves with a 60-80% methanol solution at a ratio of 1:5 to 1:8 (w/v)[11].

    • Perform reflux extraction for a specified duration, repeating the process 2-3 times for optimal yield[11].

  • Decolorization:

    • Pool the extracts and add 1-2% (v/v) of a diatomite and activated carbon mixture to decolorize the solution[11].

  • Concentration & pH Adjustment:

    • Recover the methanol from the extract under reduced pressure.

    • Adjust the pH of the concentrated liquid to 3-5 using HCl[11].

  • Resin Adsorption:

    • Load the pH-adjusted concentrate onto a weak acid cation exchange resin or macroporous resin column for adsorption of this compound[11].

    • Wash the resin column with deionized water until the effluent is neutral[11].

  • Elution & Final Purification:

    • Elute the bound this compound from the resin using an alkali methanol solution[11].

    • Concentrate the eluent under reduced pressure.

    • Perform a liquid-liquid extraction on the concentrate using chloroform, repeating 2-3 times[11].

    • Combine the chloroform phases, concentrate to a small volume, and induce crystallization by refrigeration[11].

    • Dry the resulting crystals to obtain the final this compound product.

Protocol 2: Analytical Scale Extraction for Quantification

This method is suitable for preparing samples for analysis by HPLC or GC-MS.

Materials:

  • Tomato plant sample (e.g., leaves)

  • 0.2 N HCl

  • 5% Ammonium Hydroxide (NH₄OH)

  • Methanol (MeOH)

  • 0.45 µm syringe filters

Procedure:

  • Prepare an extract of the tomato plant material.

  • Dissolve the extract in 0.2 N HCl[12].

  • Precipitate the glycoalkaloids by adding 5% NH₄OH until the pH reaches 10[12].

  • Centrifuge the solution at 10,000 x g for 10 minutes at 4°C to pellet the precipitate[12].

  • Discard the supernatant and repeat the washing step with NH₄OH solution.

  • Evaporate the final supernatant at 45°C.

  • Dissolve the resulting pellet in methanol[12].

  • Filter the solution through a 0.45 µm membrane prior to injection for HPLC analysis[12].

Quantification Methods

Accurate quantification of this compound is essential for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods.

HPLC-MS/MS

A highly sensitive and specific method for the simultaneous determination of tomatine and this compound has been developed using HPLC-tandem mass spectrometry (HPLC-MS/MS)[13][14].

Table 2: Performance of an HPLC-MS/MS Method for this compound Quantification

Parameter Value Reference
Linearity Range 5–100 ng/mL [13]
Correlation Coefficient (r²) > 0.9994 [13]
Average Recovery 85.6% – 105% [13]

| Relative Standard Deviation (RSD) | 1.0% – 6.8% |[13] |

Another method using LC-LTQ-Orbitrap MS reported similarly high performance[15].

Table 3: Performance of an LC-LTQ-Orbitrap MS Method for this compound Quantification

Parameter Value Reference
Linearity Range 0.0025 - 1 mg/kg [15]
Correlation Coefficient (r²) > 0.9990 [15]
Limit of Detection (LOD) 0.0003 mg/kg [15]
Limit of Quantitation (LOQ) 0.001 mg/kg [15]

| Recovery | > 98.3% |[15] |

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is also a powerful tool for the determination of this compound. A method involving a combined derivatization with trimethylsilylation and pentafluoropropionylation produces specific and abundant fragmentation, allowing for clear identification and quantification[16]. This technique is particularly useful for distinguishing between stereoisomers and can be applied to determine minor isomers that might be obscured in other methods[16].

Relevant Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways.

mTORC1 Signaling Pathway

This compound promotes muscle anabolism by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This leads to increased protein synthesis and mitochondrial biogenesis, resulting in muscle cell growth and hypertrophy[5][7].

G This compound This compound mTORC1 mTORC1 This compound->mTORC1 activates S6K S6 Kinase (S6K) mTORC1->S6K phosphorylates Mito_Bio Increased Mitochondrial Biogenesis mTORC1->Mito_Bio promotes Protein_Synth Increased Protein Synthesis S6K->Protein_Synth promotes Muscle_Growth Skeletal Muscle Hypertrophy Protein_Synth->Muscle_Growth Mito_Bio->Muscle_Growth

Caption: this compound activates the mTORC1 signaling pathway to promote muscle growth.

Nrf2/HO-1/GPX4 Signaling Pathway

This compound has been shown to alleviate oxidative stress and inhibit ferroptosis by activating the Nrf2 signaling pathway. This is a key mechanism for its protective effects in conditions like intervertebral disc degeneration[6].

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates HO1 HO-1 Nrf2->HO1 induces expression GPX4 GPX4 Nrf2->GPX4 induces expression Ox_Stress Reduced Oxidative Stress HO1->Ox_Stress Ferroptosis Inhibition of Ferroptosis GPX4->Ferroptosis

References

Application Notes and Protocols for the Laboratory Synthesis of Tomatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a robust and scalable laboratory synthesis of tomatidine, a steroidal alkaloid with significant therapeutic potential. The protocols are based on a method developed by Normandin and Boudreault, which allows for a gram-scale production, making it suitable for extensive research and preclinical studies.[1][2][3]

Introduction

This compound, the aglycone of the glycoalkaloid tomatine, has garnered considerable interest in the scientific community for its diverse pharmacological activities. It has demonstrated potential as an anti-inflammatory, antimicrobial, and anticancer agent.[4][5] Notably, this compound has been shown to stimulate mTORC1 signaling, a key pathway in muscle growth, and inhibit NF-κB and JNK signaling, which are implicated in inflammatory responses.[4][5][6] The low natural abundance and high cost of this compound have necessitated the development of efficient synthetic routes to access this valuable compound for further investigation.[1][2]

The synthesis outlined here begins with the readily available and inexpensive starting material, diosgenin, and proceeds through a 15-step sequence to yield this compound in high purity and on a gram scale.[1][2] A key feature of this synthesis is a Suzuki-Miyaura-type coupling reaction to introduce the chiral F-ring side chain.[1]

Data Presentation

Quantitative Data Summary of this compound Synthesis

The following table summarizes the yields for the key steps in the synthesis of this compound, starting from dinorcholanic lactone, which is derived from diosgenin.

Step No.IntermediateDescriptionYield (%)Purity
1-3Intermediate 12 Protection, reduction, and dehydration of lactone 5 61% (over 3 steps)>90%
4-6Spiroketal 2 Iodination, cross-coupling, and spiroketalization44% (over 3 steps)>95%
7-9Azide 16 Acetylation, spiroketal opening, and azide substitution93% (over 3 steps)>99%
10-11This compound (1) Azide reduction, cyclization, and ester hydrolysis61% (over 2 steps)90% (9:1 ratio with 5,6-dihydrosolasodine)
Overall This compound (1) 15 steps from diosgenin 15.2% >90% after crystallization

Table based on data from Normandin and Boudreault, 2021.[2]

Experimental Protocols

The following are detailed methodologies for the key stages in the synthesis of this compound.

Protocol 1: Synthesis of the Spiroketal Intermediate (2)

This protocol outlines the streamlined three-step sequence from the protected and dehydrated lactone intermediate 12 to the spiroketal 2 .

  • Iodination: The starting intermediate 12 is subjected to an iodination reaction to prepare it for the subsequent cross-coupling.

  • Suzuki-Miyaura Cross-Coupling: The iodinated intermediate is then coupled with an enantiopure F-ring side chain synthon using a Suzuki-Miyaura reaction.

  • Spiroketalization: The coupled product undergoes a spiroketalization reaction to form the spiroketal 2 . This three-step sequence has been streamlined to achieve a 44% yield on a 19-gram scale after recrystallization.

Protocol 2: Formation of the Azide Intermediate (16)

This protocol describes the conversion of the spiroketal 2 to the key azide intermediate 16 .

  • Acetylation: The spiroketal 2 is first acetylated using acetic anhydride in pyridine.

  • Lewis Acid-Mediated Spiroketal Opening: The acetylated compound is then treated with a Lewis acid, such as BF₃·Et₂O, and lithium bromide to open the spiroketal ring.

  • Azide Substitution: The ring-opened intermediate is reacted with sodium azide in DMF to yield the azide 16 . This sequence is highly efficient, affording the product in 93% yield over three steps with high purity (>99%) without the need for chromatographic purification.[2]

Protocol 3: Final Synthesis of this compound (1)

This protocol details the final steps to obtain this compound from the azide intermediate 16 .

  • Azide Reduction and Cyclization: The azide 16 undergoes reduction, followed by an immediate cyclization mediated by TMSI (generated from TMSCl and NaI), to form the spiroaminoketal moiety.

  • Ester Hydrolysis: The resulting ester is hydrolyzed using sodium hydroxide to yield the final product, this compound (1 ).

  • Purification: The crude product is a mixture of this compound and the undesired 5,6-dihydrosolasodine. Purification is achieved by crystallization, yielding this compound with a purity of approximately 90%.[2]

Mandatory Visualizations

Signaling Pathways

Tomatidine_mTORC1_Signaling cluster_cell Cell This compound This compound mTORC1 mTORC1 This compound->mTORC1 stimulates S6K S6K mTORC1->S6K activates p_S6K p-S6K (Phosphorylated) S6K->p_S6K phosphorylation Protein_Synthesis Protein Synthesis (Anabolism) p_S6K->Protein_Synthesis promotes

Caption: this compound stimulates the mTORC1 signaling pathway.

Tomatidine_NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB IkBa_NFkB->NFkB p_IkBa p-IκBα IkBa->p_IkBa p_IkBa->IkBa_NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression activates

Caption: this compound inhibits the NF-κB signaling pathway.

Tomatidine_JNK_Signaling cluster_cell Cell This compound This compound JNK JNK This compound->JNK inhibits c_Jun c-Jun JNK->c_Jun phosphorylates p_c_Jun p-c-Jun (Phosphorylated) c_Jun->p_c_Jun Inflammation Inflammatory Response p_c_Jun->Inflammation promotes

Caption: this compound inhibits the JNK signaling pathway.

Experimental Workflow

Tomatidine_Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow start Diosgenin lactone Dinorcholanic Lactone (5) start->lactone Hydrogenation, Baeyer-Villiger Oxidation intermediate12 Intermediate 12 lactone->intermediate12 Protection, Reduction, Dehydration spiroketal Spiroketal (2) intermediate12->spiroketal Iodination, Suzuki-Miyaura Coupling, Spiroketalization azide Azide (16) spiroketal->azide Acetylation, Spiroketal Opening, Azide Substitution This compound This compound (1) azide->this compound Azide Reduction, Cyclization, Ester Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

References

Tomatidine In Vitro Cell Culture Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tomatidine, a steroidal alkaloid found in green tomatoes, has emerged as a promising small molecule with diverse biological activities. In vitro cell culture assays have been instrumental in elucidating its mechanisms of action, revealing its potential in promoting muscle growth, inhibiting cancer cell proliferation, providing neuroprotection, and exerting anti-inflammatory effects. These application notes provide a comprehensive overview of the key in vitro assays for this compound and detailed protocols to facilitate further research and drug development.

I. Effects on Skeletal Muscle Anabolism and Hypertrophy

This compound has been identified as a potent natural inhibitor of skeletal muscle atrophy.[1][2] It stimulates the growth of cultured human and mouse skeletal muscle cells, leading to an increase in protein content, mitochondrial DNA, and myotube size.[3][4]

Key Assays:
  • Myotube Hypertrophy Assay: To assess the increase in muscle cell size.

  • Protein Synthesis Assay: To measure the rate of new protein formation.

  • Mitochondrial DNA Quantification: To evaluate the increase in mitochondrial biogenesis.

  • Western Blot Analysis: To probe the activation of key signaling pathways, particularly mTORC1.[1][3]

Quantitative Data Summary
Cell TypeThis compound ConcentrationIncubation TimeOutcomeReference
Human Skeletal Myotubes1 µM48 hIncreased total cellular protein, mitochondrial DNA, and myotube size.[3]
Mouse C2C12 Myotubes1 µM48 hIncreased total cellular protein, mitochondrial DNA, and myotube size.[3]
Mouse C2C12 Myotubes< 300 nM (EC50)48 hStimulated myotube hypertrophy.[3][4]
Mouse C2C12 Myotubes1 µM1 hIncreased phosphorylation of S6 kinase (S6K), a key mTORC1 substrate.[3]
Mouse C2C12 Myotubes1 µM30 hIncreased protein synthesis.[3]

II. Anti-Cancer Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines, including gastric, lung, and leukemia cells.[5][6][7] Its mechanisms of action involve the modulation of interferon-stimulated genes and inhibition of key signaling pathways like ERK and Akt.[5][7]

Key Assays:
  • Cell Proliferation/Viability Assays (e.g., MTT, CCK-8): To determine the effect of this compound on cancer cell growth.[5][6]

  • Cytotoxicity Assays (e.g., LDH assay): To measure cell death.[5]

  • Invasion Assays (e.g., Boyden chamber): To assess the impact on cancer cell metastasis.[7]

  • Gene Expression Analysis (e.g., qPCR, Microarray): To identify the molecular targets of this compound.[5]

Quantitative Data Summary
Cell LineThis compound ConcentrationIncubation TimeOutcomeReference
85As2 (Human Gastric Cancer)Not specified72 hInhibited cell growth to 63.3%.[5]
A549 (Human Lung Adenocarcinoma)Non-toxic dosesNot specifiedMarkedly suppressed cell invasion.[7]
HL60 (Human Promyelocytic Leukemia)IC50 of 1.92 µM (α-tomatine)24 hInhibited cell survival.[6]
K562 (Human Chronic Myeloid Leukemia)IC50 of 1.51 µM (α-tomatine)24 hInhibited cell survival.[6]

III. Neuroprotective Effects

This compound exhibits neuroprotective properties in models of ischemic injury and neurotoxicity.[8][9][10] It appears to enhance autophagy and lysosomal function, contributing to neuronal cell survival.[8][11][12]

Key Assays:
  • Cell Viability Assays (e.g., WST-1, MTT): To assess protection against neuronal injury.[8]

  • LDH Release Assay: To measure cytotoxicity in neuronal cells.[8]

  • Autophagy Flux Assays (e.g., LC3 turnover): To monitor the autophagic process.

  • Western Blot Analysis: To examine proteins involved in autophagy and lysosomal function.[11]

Quantitative Data Summary
Cell LineConditionThis compound ConcentrationOutcomeReference
SH-SY5Y (Human Neuroblastoma)Oxygen-Glucose Deprivation/Reperfusion (OGD/R)1, 3, 10 µMProtected against ischemic injury without cytotoxicity.[8]
N2a (Mouse Neuroblastoma)OGD/RNot specifiedAlleviated OGD/R-induced injury.[11]

IV. Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB and MAPK.[13][14][15]

Key Assays:
  • ELISA: To quantify the levels of inflammatory cytokines (e.g., IL-6, TNF-α).[15]

  • Western Blot Analysis: To assess the activation of NF-κB and MAPK signaling pathways.[14][15]

  • Gene Expression Analysis (e.g., qPCR): To measure the mRNA levels of inflammatory mediators.[14]

Quantitative Data Summary
Cell Type/ModelConditionThis compound TreatmentOutcomeReference
Donor-derived Skeletal Muscle MyobundlesElectrical StimulationInfusion during stimulationModulated the IL-6/JAK/STAT3 pathway.[13][16]
LPS-stimulated Lung Epithelial CellsLipopolysaccharide (LPS) stimulationNot specifiedReduced inflammation-associated cytokine and chemokine production.[14]
TNFα-induced Arthritic Fibroblast-Like Synoviocytes (FLSs)TNFα stimulationNot specifiedSignificantly inhibited proliferation and migration.[15]

Experimental Protocols

Protocol 1: Myotube Hypertrophy Assay in C2C12 Cells

Objective: To determine the effect of this compound on skeletal muscle cell size.

Materials:

  • Mouse C2C12 myoblasts (ATCC CRL-1772)

  • Growth Medium: High glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation Medium: DMEM with 2% horse serum and antibiotics.

  • This compound (prepared as a 1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., Coomassie Brilliant Blue or antibodies against myosin heavy chain)

  • Microscope with imaging software

Procedure:

  • Seed C2C12 myoblasts in 6-well plates at a density of 2.5 × 10^5 cells per well in Growth Medium.

  • Incubate at 37°C and 5% CO2.

  • On day 1, when cells reach approximately 80-90% confluency, induce differentiation by replacing the Growth Medium with Differentiation Medium.

  • On day 7, the myoblasts should be fused into multinucleated myotubes. Replace the Differentiation Medium with fresh Growth Medium.

  • Treat the myotubes with the desired concentration of this compound (e.g., 1 µM) or vehicle (0.1% DMSO) for 48 hours.

  • After incubation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again with PBS and stain to visualize the myotubes.

  • Capture images of multiple fields per well using a microscope.

  • Measure the diameter of at least 150 myotubes per condition using imaging software.

  • Analyze the data to determine the average myotube size.

Protocol 2: Cancer Cell Proliferation Assay (MTT)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 85As2, A549)

  • Complete culture medium for the specific cell line

  • This compound (prepared as a stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 3 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Tomatidine_Muscle_Hypertrophy_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 stimulates S6K S6 Kinase (S6K) mTORC1->S6K activates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis increases Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis increases Myotube_Hypertrophy Myotube Hypertrophy Protein_Synthesis->Myotube_Hypertrophy Mitochondrial_Biogenesis->Myotube_Hypertrophy

Caption: this compound-induced muscle hypertrophy signaling pathway.

Tomatidine_Anti_Cancer_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays start Seed Cancer Cells treatment Treat with this compound (or Vehicle) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT/CCK-8) incubation->viability invasion Cell Invasion (Boyden Chamber) incubation->invasion gene_expression Gene Expression (qPCR/Microarray) incubation->gene_expression analysis Data Analysis viability->analysis invasion->analysis gene_expression->analysis

Caption: Experimental workflow for assessing this compound's anti-cancer effects.

References

Application Notes and Protocols: Animal Models for Studying Tomatidine's Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in unripe tomatoes, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Preclinical studies utilizing various animal models have been instrumental in elucidating its therapeutic potential. These investigations have demonstrated this compound's efficacy in promoting muscle growth, preventing muscle wasting, and exerting anti-inflammatory, neuroprotective, and anti-cancer effects.[1][3][4][5][6] This document provides a comprehensive overview of the animal models and experimental protocols used to study the multifaceted effects of this compound, along with a summary of key quantitative data and visualization of the implicated signaling pathways.

I. Animal Models and Therapeutic Effects of this compound

This compound has been investigated in several animal models, primarily mice, to explore its therapeutic potential across a range of conditions. The most extensively studied areas include muscle atrophy, inflammation, cancer, and metabolic disorders.

Muscle Growth and Atrophy

Mice are the predominant animal model for studying the effects of this compound on skeletal muscle. Various models of muscle atrophy are employed to mimic human conditions of muscle wasting due to aging, disuse, or fasting.[1][7]

Data Presentation: this compound's Effects on Muscle Atrophy in Mice

Animal ModelAtrophy Induction MethodThis compound AdministrationDosage & DurationKey Quantitative OutcomesReference
C57BL/6 MiceFasting (24 hours)Intraperitoneal (IP) Injection25 mg/kg every 12hIncreased skeletal muscle mass; Reduced loss of muscle specific force.[1]
C57BL/6 MiceUnilateral Hindlimb ImmobilizationIntraperitoneal (IP) Injection25 mg/kg every 12h for 8 daysReduced loss of tibialis anterior (TA) muscle mass.[1]
C57BL/6 MiceNormal (Hypertrophy Study)Dietary Admixture0.05% (w/w) in chow for 5 weeksIncreased muscle mass (TA, gastrocnemius, quadriceps, triceps); Increased grip strength and exercise capacity.[1][8]
C57BL/6 MiceAge-related (Sarcopenia)Not SpecifiedNot SpecifiedThis compound targets the reduction of skeletal muscle ATF4, a mediator of age-related muscle weakness and atrophy.[9]
Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been evaluated in mouse and rat models of asthma, rheumatoid arthritis, and osteoarthritis.[3][10][11]

Data Presentation: this compound's Anti-Inflammatory Effects

Animal ModelDisease ModelThis compound AdministrationDosage & DurationKey Quantitative OutcomesReference
BALB/c MiceAsthma (Ovalbumin-induced)Intraperitoneal (IP) InjectionNot SpecifiedReduced airway hyperresponsiveness; Decreased eosinophil infiltration; Suppressed Th2 cytokine production.[3]
Wistar RatsRheumatoid Arthritis (Collagen-induced)Intraperitoneal (IP) Injection10 or 20 mg/kg/day for 14 daysAttenuated disease severity; Reduced synovial inflammation and joint destruction; Decreased serum IL-1β, IL-6, TNFα.[10]
RatsOsteoarthritisNot SpecifiedNot SpecifiedSuppressed IL-1β-induced inflammation in chondrocytes; Protected against cartilage destruction.[11]
Anti-Cancer Effects

The anti-cancer potential of this compound has been explored in mouse xenograft models for gastric and pancreatic cancers.[4][12]

Data Presentation: this compound's Anti-Cancer Effects in Mice

Animal ModelCancer ModelThis compound AdministrationDosage & DurationKey Quantitative OutcomesReference
BALB/c-nu/nu MiceGastric Cancer (85As2 cell xenograft)Dietary Admixture0.05% (w/w) for 3 weeks56.1% reduction in tumor weight.[4]
C57BL/6 MicePancreatic Cancer (MT5 subcutaneous model)Daily Administration5 mg/kgSignificant decrease in tumor growth.[12]
Metabolic and Other Effects

This compound has also been studied in models of type 2 diabetes and for its neuroprotective and antidepressant-like effects.[5][6][13][14]

Data Presentation: this compound's Metabolic and Other Effects in Rodents

Animal ModelConditionThis compound AdministrationDosage & DurationKey Quantitative OutcomesReference
C57BL/6J MiceType 2 Diabetes (HFD/STZ-induced)Not Specified5, 10, or 20 mg/kgImproved blood glucose and insulin resistance; Improved liver function and lipid metabolism.[14]
MiceSpinal Cord Injury (SCI)Not Specified5 to 20 mg/kgPromoted recovery; Inhibited neuronal apoptosis and inflammation.[6]
MiceDepression (LPS-induced)Intraperitoneal (IP) InjectionNot SpecifiedReversed depression-like behaviors in tail suspension and forced swim tests.[13]
MiceCerebral Ischemia (OGD/R in vitro)In vitro treatmentNot SpecifiedAlleviated neuronal injury by promoting lysosomal activity.[5]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on published studies investigating this compound's effects.

Protocol 2.1: Induction and Treatment of Muscle Atrophy in Mice

Objective: To evaluate the effect of this compound on preventing muscle atrophy induced by fasting or disuse.

Animal Model: Male C57BL/6 mice, 6–8 weeks old.[1]

Materials:

  • This compound (powder)

  • Corn oil

  • Standard rodent chow (e.g., Harlan Teklad formula 7013)

  • Casting material for limb immobilization

  • Grip strength meter

  • Treadmill for exercise capacity testing

Procedure:

  • Acclimatization: House mice in colony cages at 21°C with 12h light/dark cycles and provide ad libitum access to standard chow and water for at least one week before the experiment.[1]

  • Randomization: Randomly assign age- and weight-matched mice to control and treatment groups.[1] Blind the investigators who will be obtaining the results to the treatment allocation.[1]

  • This compound Preparation and Administration:

    • Intraperitoneal (IP) Injection: Suspend this compound in corn oil at a concentration of 2.5 mg/ml. Vortex for 5 minutes immediately before loading into syringes. Inject at a volume of 10 µl/g body weight to achieve a dose of 25 mg/kg.[1]

    • Dietary Admixture: Arrange for custom addition of this compound to the standard chow formula (e.g., 0.05% w/w) by the supplier (e.g., Harlan Teklad).[1]

  • Atrophy Induction Models:

    • Fasting-Induced Atrophy:

      • Remove food but not water for 24 hours.[1]

      • Administer this compound (25 mg/kg, IP) or vehicle (corn oil) at the beginning of the fast and 12 hours later.[1]

      • At 24 hours, euthanize mice and harvest skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps) for analysis.[1]

    • Disuse Atrophy (Hindlimb Immobilization):

      • Anesthetize a mouse.

      • Apply casting material to one hindlimb to fix the ankle joint in a plantar-flexed position, inducing atrophy in the lower leg muscles. The contralateral limb serves as a mobile control.[1]

      • Administer this compound (25 mg/kg, IP) or vehicle every 12 hours for the duration of immobilization (e.g., 8 days).[1]

      • At the end of the period, remove the cast and harvest muscles from both hindlimbs for comparison.[1]

  • Outcome Assessment:

    • Muscle Mass: Carefully dissect and weigh individual muscles.

    • Grip Strength: Use a grip strength meter to measure forelimb strength. Perform five consecutive tests per mouse.[1]

    • Exercise Capacity: Use a treadmill with an incremental speed protocol. Start at 10 m/min and increase by 2 m/min every 2 minutes. Record the time until exhaustion, defined as the mouse remaining on the shock grid for 10 seconds.[1]

    • Histology: Freeze muscles in liquid nitrogen-cooled isopentane, cut cross-sections, and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area.

    • Molecular Analysis: Use Western blotting to measure protein levels and phosphorylation status of signaling molecules (e.g., S6K, Akt) and qPCR to measure mRNA levels of anabolic genes (e.g., IGF-1, PGC-1α1).[1]

Protocol 2.2: Evaluation of Anti-Cancer Effects in a Xenograft Mouse Model

Objective: To assess the in vivo anti-tumor activity of this compound.

Animal Model: Male BALB/c-AJcl-nu/nu (nude) mice, 8 weeks old.[4]

Materials:

  • Human cancer cell line (e.g., 85As2 gastric cancer cells)

  • This compound (powder)

  • Components for a control diet (e.g., AIN-93G)

  • Isoflurane for anesthesia

Procedure:

  • Cell Culture: Culture 85As2 cells under appropriate conditions.

  • Tumor Implantation:

    • Anesthetize mice via isoflurane inhalation (1–2.5%).[4]

    • Subcutaneously inoculate 1 × 10⁶ cells into the flank of each mouse.[4]

  • Diet Preparation and Administration:

    • Prepare three diets: a control diet, a diet containing 0.05% (w/w) this compound, and a diet containing a this compound-rich extract if applicable.[4]

    • Immediately after cell transplantation, randomly assign mice to the different diet groups.[4]

    • Provide the respective diets ad libitum for the study duration (e.g., 3 weeks).[4]

  • Monitoring and Endpoint:

    • Monitor mouse body weight and food intake regularly.

    • Measure tumor dimensions with calipers to calculate tumor volume.

    • After the experimental period (3 weeks), euthanize the mice.[4]

    • Dissect and weigh the tumors.[4]

  • Data Analysis: Compare tumor weights and volumes between the control and this compound-treated groups. Analyze body weight and food intake data to assess toxicity.

III. Signaling Pathways and Visualizations

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anabolic effect on muscle is primarily mediated through the mTORC1 pathway, while its anti-inflammatory actions often involve the inhibition of NF-κB and MAPK signaling.

This compound and mTORC1 Signaling in Skeletal Muscle

This compound promotes muscle growth and prevents atrophy by activating the mammalian target of rapamycin complex 1 (mTORC1).[1][15][16] This activation leads to increased protein synthesis, mitochondrial biogenesis, and the expression of anabolic genes, ultimately resulting in muscle cell hypertrophy.[1][8]

Tomatidine_mTORC1_Pathway This compound This compound mTORC1 mTORC1 (mechanistic Target of Rapamycin Complex 1) This compound->mTORC1 Activates Atrophy Skeletal Muscle Atrophy This compound->Atrophy Inhibits S6K S6K (S6 Kinase) mTORC1->S6K Phosphorylates Mitochondria Mitochondrial Biogenesis mTORC1->Mitochondria Anabolic_Genes Anabolic Gene Expression (e.g., IGF-1, PGC-1α1) mTORC1->Anabolic_Genes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Hypertrophy Mitochondria->Hypertrophy Anabolic_Genes->Hypertrophy

Caption: this compound activates mTORC1 signaling to promote muscle growth and inhibit atrophy.

This compound's Anti-Inflammatory Signaling

This compound mitigates inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][11][17] This suppression reduces the production of pro-inflammatory cytokines and mediators like IL-1β, IL-6, TNFα, iNOS, and COX-2.[10][11][18]

Tomatidine_Inflammation_Pathway cluster_pathways Signaling Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) MAPK MAPK Pathway (JNK, ERK) Inflammatory_Stimuli->MAPK Activate NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activate This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNFα, IL-6, COX-2, iNOS) MAPK->Pro_inflammatory Induce NFkB->Pro_inflammatory Induce Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: this compound inhibits the NF-κB and MAPK pathways to reduce inflammation.

General Experimental Workflow

The study of this compound in animal models typically follows a structured workflow from model selection to data analysis.

Experimental_Workflow A 1. Animal Model Selection (e.g., Mouse, Rat) B 2. Disease Induction (e.g., Immobilization, Diet, Injection) A->B C 3. Group Randomization (Control vs. This compound) B->C D 4. This compound Administration (IP, Dietary, etc.) C->D E 5. In-life Measurements (Body Weight, Behavior, Strength) D->E F 6. Endpoint & Tissue Collection E->F G 7. Ex Vivo Analysis (Histology, Western, qPCR, ELISA) F->G H 8. Data Analysis & Interpretation G->H

Caption: General workflow for in vivo studies of this compound's effects.

References

Application Notes and Protocols for Tomatidine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tomatidine, a steroidal alkaloid found in green tomatoes, has emerged as a promising small molecule for combating skeletal muscle atrophy and promoting muscle hypertrophy.[1] It has been shown to enhance muscle mass, strength, and exercise capacity in various mouse models.[2][3] These application notes provide a comprehensive overview of the administration of this compound in mouse models, including detailed protocols, quantitative data from key studies, and a summary of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound administration in mouse models of muscle hypertrophy and atrophy.

Table 1: Effects of this compound on Muscle Hypertrophy in Healthy Mice

ParameterTreatment GroupControl GroupPercentage ChangeStudy Reference
Administration Route 0.05% this compound in chow for 5 weeksStandard chow-[2][4]
Mouse Model 7-week-old male C57BL/6 mice7-week-old male C57BL/6 mice-[2][4]
Tibialis Anterior (TA) Muscle Weight Increased-~13.7% overall increase in skeletal muscle mass[4]
Gastrocnemius Muscle Weight Increased-Part of the ~13.7% overall increase[4]
Quadriceps Muscle Weight Increased-Part of the ~13.7% overall increase[4]
Triceps Muscle Weight Increased-Part of the ~13.7% overall increase[5]
Skeletal Muscle Fiber Size Significantly increased-Not specified[4]
S6K Phosphorylation Increased-Not specified[4]

Table 2: Effects of this compound on Skeletal Muscle Atrophy Models

ParameterTreatment GroupControl Group (Atrophy)Percentage ChangeAtrophy ModelStudy Reference
Administration Route Intraperitoneal injection (50 mg/kg)Vehicle (corn oil)Reduction in muscle atrophyFasting-induced[6]
Administration Route Intraperitoneal injection (5, 15, 50 mg/kg)Vehicle (corn oil)Dose-dependent reduction in muscle atrophy (maximal at 50 mg/kg)Hindlimb immobilization[6]
Skeletal Muscle Mass IncreasedDecreasedReduction in fasting-induced muscle mass lossFasting-induced[4]
Skeletal Muscle Fiber Atrophy DecreasedIncreasedReduction in fasting-induced muscle fiber atrophyFasting-induced[4]
Skeletal Muscle Mass Loss ReducedIncreasedReduction in immobilization-induced muscle mass lossHindlimb immobilization[4]
Skeletal Muscle Fiber Atrophy DecreasedIncreasedReduction in immobilization-induced muscle fiber atrophyHindlimb immobilization[4]

Experimental Protocols

Protocol 1: Induction of Muscle Hypertrophy via Dietary this compound Administration

Objective: To investigate the effect of dietary this compound supplementation on skeletal muscle mass and function in healthy mice.

Materials:

  • Male C57BL/6 mice (7 weeks old)

  • Standard chow diet

  • Custom chow diet containing 0.05% (w/w) this compound

  • Animal caging and husbandry supplies

  • Analytical balance

  • Equipment for muscle function testing (e.g., grip strength meter, treadmill)

  • Reagents and equipment for tissue collection and analysis (e.g., histology, Western blotting)

Procedure:

  • Acclimate 7-week-old male C57BL/6 mice to the housing facility for at least one week.

  • Randomly assign mice into two groups: Control and this compound.

  • Provide the Control group with ad libitum access to standard chow.

  • Provide the this compound group with ad libitum access to the custom chow containing 0.05% this compound.[2][4]

  • Maintain the respective diets for 5 weeks.

  • Monitor animal health and body weight regularly throughout the study.

  • At the end of the 5-week period, perform functional assessments such as grip strength and treadmill exercise capacity tests.

  • Euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, and triceps).[4][5]

  • Weigh the dissected muscles.

  • Process a portion of the muscle tissue for histological analysis (e.g., H&E staining) to determine muscle fiber size.[4]

  • Snap-freeze the remaining muscle tissue in liquid nitrogen and store at -80°C for subsequent molecular analysis (e.g., Western blotting for mTORC1 signaling components).

Protocol 2: Amelioration of Fasting-Induced Muscle Atrophy

Objective: To assess the ability of this compound to prevent skeletal muscle atrophy induced by fasting.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Corn oil (vehicle)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal caging and husbandry supplies

  • Analytical balance

  • Reagents and equipment for tissue collection and analysis

Procedure:

  • Acclimate mice to the housing facility.

  • Randomly assign mice to Control (fasted with vehicle) and this compound (fasted with this compound) groups.

  • Induce fasting by removing food but not water.

  • Administer this compound (e.g., 50 mg/kg body weight) or an equal volume of corn oil vehicle via i.p. injection at the onset of the fasting period.[6]

  • After 24 hours of fasting, euthanize the mice.[4]

  • Dissect and weigh skeletal muscles.

  • Process muscle tissue for histological and molecular analyses to assess muscle fiber size and markers of muscle atrophy and mTORC1 signaling.[4]

Protocol 3: Reduction of Immobilization-Induced Muscle Atrophy

Objective: To evaluate the efficacy of this compound in mitigating muscle atrophy caused by disuse.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Corn oil (vehicle)

  • Surgical supplies for hindlimb immobilization (e.g., casting material)

  • Anesthesia

  • Analgesics

  • Syringes and needles for i.p. injection

  • Animal caging and husbandry supplies

  • Analytical balance

  • Reagents and equipment for tissue collection and analysis

Procedure:

  • Acclimate mice to the housing facility.

  • Anesthetize the mice and immobilize one hindlimb using a cast or other appropriate method. The contralateral limb serves as an internal control.

  • Randomly assign mice to Control (immobilized with vehicle) and this compound (immobilized with this compound) groups.

  • Administer this compound (e.g., 50 mg/kg body weight) or an equal volume of corn oil vehicle via i.p. injection daily for the duration of the immobilization period (e.g., 7-14 days).[6]

  • Monitor the animals daily for health and cast integrity.

  • At the end of the immobilization period, euthanize the mice.

  • Remove the cast and dissect the muscles from both the immobilized and contralateral limbs.

  • Weigh the muscles and compare the weights to assess the extent of atrophy and the protective effect of this compound.

  • Process muscle tissue for histological and molecular analyses.[4]

Signaling Pathways and Experimental Workflows

This compound and mTORC1 Signaling

This compound stimulates muscle protein synthesis and hypertrophy primarily through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3] This leads to increased phosphorylation of downstream targets like S6 kinase (S6K), which in turn promotes protein translation.

Tomatidine_mTORC1_Signaling This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Caption: this compound activates the mTORC1 pathway, leading to muscle hypertrophy.

This compound's Modulation of Inflammatory Signaling

In the context of exercise-induced inflammation, this compound has been shown to modulate the IL-6/JAK/STAT3 signaling pathway.[7][8][9] This suggests an anti-inflammatory role for this compound in skeletal muscle.

Tomatidine_Inflammation_Signaling cluster_0 Inflammatory Stimulus (e.g., Exercise) IL6 IL-6 JAK JAK IL6->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Inflammatory_Response Inflammatory Response STAT3->Inflammatory_Response Promotes This compound This compound This compound->Inflammatory_Response Modulates

Caption: this compound modulates the IL-6/JAK/STAT3 inflammatory pathway.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a mouse model of muscle atrophy.

Experimental_Workflow Start Start: Acclimatize Mice Grouping Randomly Assign to Control & this compound Groups Start->Grouping Induce_Atrophy Induce Muscle Atrophy (e.g., Immobilization, Fasting) Grouping->Induce_Atrophy Treatment Administer this compound or Vehicle Induce_Atrophy->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Functional_Assessment Functional Assessment (e.g., Grip Strength) Monitoring->Functional_Assessment Euthanasia Euthanasia and Tissue Collection Functional_Assessment->Euthanasia Analysis Analysis: - Muscle Weight - Histology - Molecular Analysis Euthanasia->Analysis

Caption: Workflow for studying this compound in mouse models of muscle atrophy.

References

Application Note: Quantification of Tomatidine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in tomatoes, has garnered significant interest in biomedical research.[1] Studies have highlighted its potential therapeutic effects, including the stimulation of mTORC1 signaling, which plays a crucial role in skeletal muscle anabolism, hypertrophy, and the reduction of muscle atrophy.[2][3][4][5] this compound has also been investigated for its anti-inflammatory properties, acting through the inhibition of NF-κB and JNK signaling pathways.[6] Given its therapeutic potential, a robust and sensitive analytical method for the accurate quantification of this compound in various biological matrices is essential for preclinical and clinical studies. This application note details a comprehensive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the reliable determination of this compound.

Analytical Method Overview

This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The sample preparation involves a straightforward extraction procedure, followed by chromatographic separation and detection using Multiple Reaction Monitoring (MRM).

Key Advantages of this Method:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), enabling the analysis of trace amounts of this compound.[7]

  • High Specificity: The use of MRM transitions ensures precise and selective quantification of this compound, even in complex biological samples.

  • Robustness and Reproducibility: The method demonstrates excellent recovery and reproducibility, making it suitable for routine analysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound quantification, compiled from various validated methods.

Table 1: Method Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.0003 mg/kg[7]
Limit of Quantification (LOQ)0.001 mg/kg[7]
Linearity Range0.0025 - 1 mg/kg[7]
Correlation Coefficient (R²)>0.999[7][8]
Recovery>98.3%[1][7]
Relative Standard Deviation (RSD)<6.8%[7][8]

Table 2: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI)[9][10]
Precursor Ion (m/z)416.5[9]
Product Ions (m/z)398.6, 273.1, 255.1[9]
Dwell TimeOptimized for 12-15 points across the peak[11]

Experimental Protocols

Sample Preparation (from Tomato-based products)

This protocol is adapted from a high-throughput extraction method.[10]

Materials:

  • Methanol (HPLC grade)[10]

  • Water (LC-MS grade)[10]

  • Formic Acid (LC-MS grade)[10]

  • 0.22 µm Nylon Syringe Filters[9]

  • Centrifuge

  • Vortex Mixer

Procedure:

  • Homogenize the tomato sample. For solid samples, blending or grinding may be necessary.[12]

  • Weigh an appropriate amount of the homogenized sample (e.g., 40 mg).[12]

  • Add 1.5 mL of methanol to the sample.[12]

  • Vortex the mixture for 10 seconds.[12]

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C.[10][12]

  • Collect the supernatant.[12]

  • For some applications, dilute the supernatant with water. For example, dilute 2 mL of supernatant with 1 mL of water.[10]

  • Filter the final extract through a 0.22 µm nylon syringe filter into an LC vial.[9][10]

Liquid Chromatography

Instrumentation:

  • A UHPLC or HPLC system capable of binary gradient elution.

Chromatographic Conditions:

ParameterConditionReference
Column C18 reversed-phase column (e.g., Proshell 120 EC-C18, Waters C18 Acquity BEH 2.1 x 100 mm, 1.7 µm)[8][11]
Mobile Phase A Water with 0.1% (v/v) Formic Acid[10][11]
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid[10][11]
Flow Rate 0.4 mL/min[10][11]
Column Temperature 40°C[11]
Injection Volume 5-20 µL[9][13]
Gradient Elution A representative gradient is as follows: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the particular column and system. A published gradient is: 95% A for 0.25 min, 95% to 80% A in 1.0 min, 80% to 75% A in 2.5 min, hold at 75% A for 0.5 min, 75% to 68% A in 1.7 min, 38% to 15% A in 1.7 min, hold at 0% A for 3.0 min, and return to 95% A for 2.35 min.[10][11]
Mass Spectrometry

Instrumentation:

  • A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterSettingReference
Ionization Mode Positive ESI[9][10]
Capillary Voltage 0.5 - 5 kV[9][11]
Source Temperature 150°C[11]
Desolvation Temperature 500°C[11]
Desolvation Gas Flow 1000 L/hr[11]
Cone Gas Flow 50 L/hr[11]
Collision Gas Argon
MRM Transitions See Table 2[9]

Visualizations

This compound Quantification Workflow

Tomatidine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Methanol Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

This compound Signaling Pathway (mTORC1)

Tomatidine_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 stimulates Anabolism Anabolism mTORC1->Anabolism promotes Protein_Synthesis Increased Protein Synthesis Anabolism->Protein_Synthesis Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis Anabolism->Mitochondrial_Biogenesis Hypertrophy Skeletal Muscle Hypertrophy Anabolism->Hypertrophy Atrophy_Reduction Reduced Muscle Atrophy Anabolism->Atrophy_Reduction

Caption: Simplified signaling pathway of this compound via mTORC1 activation.

References

Application of Tomatidine in Neuroprotective Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatidine, a steroidal alkaloid derived from the hydrolysis of tomatine found in unripe tomatoes, has emerged as a promising natural compound with significant neuroprotective potential.[1] Preclinical studies have demonstrated its efficacy in various models of neuronal injury and neurodegenerative diseases. The primary mechanisms underlying its neuroprotective effects include the enhancement of autophagy, modulation of neuroinflammation, and activation of crucial cellular signaling pathways. This document provides a comprehensive overview of the application of this compound in neuroprotective research, including detailed experimental protocols and a summary of key quantitative data.

Key Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through multiple pathways:

  • Enhancement of Autophagy and Lysosomal Function: this compound has been shown to enhance autophagic flux, a critical cellular process for clearing damaged organelles and protein aggregates.[2][3] It promotes lysosomal activity, potentially through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[4][5] This is crucial for neuronal health, as impaired autophagy is a hallmark of many neurodegenerative disorders.[4] Interestingly, the neuroprotective role of this compound appears to be independent of mitophagy, the specific autophagic removal of mitochondria.[2][6][7]

  • Anti-inflammatory Effects: Neuroinflammation is a key contributor to neuronal damage in various neurological conditions. This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of pro-inflammatory pathways.[8] Specifically, it can suppress the polarization of microglia to the pro-inflammatory M1 phenotype by modulating NF-κB signaling.[8] In models of spinal cord injury, this compound has been shown to inhibit inflammatory responses and apoptosis by blocking the NF-κB/CXCL10 pathway.[9][10][11]

  • Modulation of Signaling Pathways: this compound influences several key signaling pathways involved in cell survival and metabolism. It has been shown to activate AMP-activated protein kinase (AMPK), which in turn can activate TFEB, linking cellular energy status to lysosomal function and neuroprotection.[12] Additionally, this compound can stimulate mTORC1 signaling, a pathway known to promote anabolism and cell growth.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various neuroprotective studies involving this compound.

Table 1: In Vitro Neuroprotection Data

Cell LineInsult/ModelThis compound Concentration(s)Key FindingsReference(s)
SH-SY5YOxygen-Glucose Deprivation/Reperfusion (OGD/R)1, 3, 10 µMIncreased cell proliferation and viability in a dose-dependent manner.[2][6][2][6]
Neuro-2a (N2a)Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedAlleviated OGD/R-induced injury.[4][4]
Primary Cortical Neurons (Mouse)Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Not specifiedAlleviated OGD/R-induced injury.[4][4]
BV2 MicrogliaLipopolysaccharide (LPS)Not specifiedReduced expression of M1 microglial markers and inflammatory mediators.[8][8]
PC-12Lipopolysaccharide (LPS)1, 3, 10 µMReversed LPS-induced inhibition of cell proliferation and promotion of apoptosis in a dose-dependent manner.[14][14]
C2C12 MyotubesGeneral Culture1 µMIncreased phosphorylation of S6 kinase (S6K), a substrate of mTORC1, and stimulated protein synthesis.[13][13]

Table 2: In Vivo Neuroprotection Data

Animal ModelDisease/Injury ModelThis compound Dosage(s)Route of AdministrationKey FindingsReference(s)
MiceTransient Bilateral Common Carotid Arteries Occlusion (tBCCAO)Not specifiedNot specifiedAttenuated cognitive impairment and neurodegeneration; reduced microglial activation.[8][8]
Sprague-Dawley RatsSpinal Cord Injury (SCI)5, 10, 20 mg/kgIntraperitoneal injectionPromoted recovery of neuronal damage, reduced histopathological changes, and inhibited apoptosis and inflammation.[10][14][10][14]
MiceDiabetes-induced Cognitive ImpairmentNot specifiedNot specifiedAmeliorated cognitive impairment and tau hyperphosphorylation.[12][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the neuroprotective studies of this compound.

In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This protocol is adapted from studies using SH-SY5Y and Neuro-2a cell lines.[2][4][7]

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2a)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose and glucose-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

  • Cell culture plates (96-well for viability assays, larger formats for protein/RNA analysis)

  • WST-1 or MTT reagent for cell viability

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • OGD Induction:

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the cells in a hypoxic chamber for a specified duration (e.g., 4 hours).

  • Reperfusion and this compound Treatment:

    • Remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with high-glucose DMEM containing FBS and antibiotics.

    • Add this compound at the desired final concentrations (e.g., 1, 3, 10 µM). A vehicle control (DMSO) should be included.

    • Incubate for the desired reperfusion period (e.g., 6 or 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability (WST-1/MTT Assay): Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

    • Cytotoxicity (LDH Assay): Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

In Vivo Model of Spinal Cord Injury (SCI) and this compound Treatment

This protocol is a general representation based on studies in Sprague-Dawley rats.[10][11][14]

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments for laminectomy

  • Impact device for inducing SCI

  • This compound solution for injection

  • Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale)

  • TUNEL assay kit for apoptosis detection

  • ELISA kits for inflammatory cytokine measurement (TNF-α, IL-1β, IL-6)

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • SCI Induction:

    • Anesthetize the rats.

    • Perform a laminectomy at the desired spinal cord level (e.g., T10).

    • Induce a contusion injury using a standardized impactor.

    • Suture the muscle and skin layers.

  • This compound Administration:

    • Administer this compound via intraperitoneal injection at the desired dosages (e.g., 5, 10, 20 mg/kg) daily for a specified period (e.g., 7 days), starting shortly after the injury. A vehicle control group should be included.

  • Functional Recovery Assessment:

    • Evaluate locomotor function at regular intervals (e.g., weekly) using the BBB scale.

  • Histological and Biochemical Analysis:

    • At the end of the experiment, euthanize the animals and collect spinal cord tissue and serum.

    • Histology: Perform H&E staining to assess tissue morphology and TUNEL staining to quantify apoptotic cells.

    • Inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in serum or tissue homogenates using ELISA kits.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is applicable for analyzing protein expression and phosphorylation in both in vitro and in vivo samples.[4][13]

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-TFEB, anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells or homogenize tissue in RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically analyze the bands and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its neuroprotective evaluation.

Caption: Key signaling pathways modulated by this compound leading to neuroprotection.

Tomatidine_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Neuronal Cell Lines (SH-SY5Y, N2a, PC-12) Neuronal Insult Induce Injury (e.g., OGD/R, LPS) Cell Culture->Neuronal Insult This compound Treatment Treat with this compound (Varying Concentrations) Neuronal Insult->this compound Treatment Viability Assays Assess Cell Viability (MTT, LDH) This compound Treatment->Viability Assays Mechanism Assays Mechanistic Studies (Western Blot, ELISA) This compound Treatment->Mechanism Assays Data Analysis Data Analysis Viability Assays->Data Analysis Mechanism Assays->Data Analysis Animal Model Disease Model (e.g., SCI, Stroke) This compound Admin Administer this compound (Varying Doses) Animal Model->this compound Admin Behavioral Tests Functional Assessment (e.g., BBB Score) This compound Admin->Behavioral Tests Tissue Analysis Post-mortem Analysis (Histology, Biochemistry) Behavioral Tests->Tissue Analysis Behavioral Tests->Data Analysis Tissue Analysis->Data Analysis Conclusion Evaluate Neuroprotective Efficacy and Mechanism Data Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective properties in a range of preclinical models, primarily through its ability to enhance autophagy and suppress neuroinflammation. The provided data and protocols offer a solid foundation for researchers interested in exploring its therapeutic potential. While this compound can cross the blood-brain barrier, further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic properties in the central nervous system.[2][15] Comprehensive safety and toxicity studies are also essential before considering its translation to clinical settings.[13] The exploration of this compound, either as a standalone therapeutic agent or as a lead compound for drug development, holds considerable promise for the treatment of neurodegenerative diseases and acute neuronal injuries.

References

Application Note: Tomatidine as a Reference Compound in High-Throughput Screening Assays for Anabolic Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tomatidine is a steroidal alkaloid naturally found in the stems and leaves of tomato plants and in unripe green tomatoes.[1][2] It is the aglycone derivative of the glycoalkaloid α-tomatine.[1] Research has identified this compound as a potent natural inhibitor of skeletal muscle atrophy, a common and debilitating condition for which effective therapies are lacking.[3][4] Its primary mechanism of action involves the stimulation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of anabolism.[3][5][6] This activity leads to increased protein synthesis, mitochondrial biogenesis, and ultimately, skeletal muscle hypertrophy.[3][7] These properties make this compound an excellent positive control or reference compound for high-throughput screening (HTS) assays aimed at discovering novel small molecules that can promote muscle growth and prevent muscle wasting.

This application note provides an overview of this compound's mechanism of action, a summary of its quantitative effects, and detailed protocols for its use in cell-based HTS assays.

Mechanism of Action: mTORC1 Signaling this compound exerts its anabolic effects by activating the mTORC1 signaling pathway in skeletal muscle cells.[3][8] Activation of mTORC1 is a critical event for muscle anabolism, stimulating hypertrophy and reducing atrophy through several downstream mechanisms.[3] this compound has been shown to increase the phosphorylation of S6 kinase (S6K), a key substrate of mTORC1, without affecting the phosphorylation of Akt, indicating specificity in its action on this pathway.[3][8] The activation of mTORC1 by this compound leads to increased protein synthesis and the expression of important anabolic genes, including insulin-like growth factor 1 (IGF-1).[3][5]

Tomatidine_mTORC1_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 stimulates S6K S6K mTORC1->S6K phosphorylates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Mitochondria Mitochondrial Biogenesis mTORC1->Mitochondria Anabolic_Genes Anabolic Gene Expression (e.g., IGF-1) mTORC1->Anabolic_Genes S6K->Protein_Synthesis Hypertrophy Muscle Hypertrophy & Atrophy Inhibition Protein_Synthesis->Hypertrophy Mitochondria->Hypertrophy Anabolic_Genes->Hypertrophy

Figure 1. This compound stimulates the mTORC1 signaling pathway to promote anabolism.

Quantitative Data Summary The following table summarizes the key quantitative effects of this compound observed in various in vitro and in vivo studies. This data is essential for establishing appropriate concentrations and expected effect sizes when designing HTS assays.

ParameterModel SystemThis compound ConcentrationResultReference
Myotube Hypertrophy Mouse C2C12 MyotubesEC₅₀ < 300 nMStimulation of cell growth[3]
Anabolism Human Skeletal Myotubes1 µM (48h)Increase in total cellular protein and mitochondrial DNA[3]
mTORC1 Signaling Mouse C2C12 Myotubes1 µM (1h)Increased phosphorylation of S6 Kinase (S6K)[3][8]
Protein Synthesis Mouse C2C12 Myotubes1 µM (30h)Significant increase in protein synthesis[3][5]
Gene Expression Mouse C2C12 Myotubes1 µM (2h)Increased IGF1 and PGC-1α1 mRNA levels[3][5]
Cholesterol Synthesis Human MacrophagesDose-dependentInhibition of cholesterol ester accumulation[9][10]
ACAT Inhibition hACAT-1 & hACAT-2 CHO cellsDose-dependentInhibition of cholesteryl oleate formation[9]
Growth Inhibition Phytomonas serpensIC₅₀ = 14.2 µMDose-dependent inhibition of parasite growth[11]

High-Throughput Screening Application this compound is an ideal tool for cell-based HTS assays designed to identify novel modulators of muscle mass. A primary application is in high-content screening (HCS) to quantify changes in myotube morphology (hypertrophy). Alternatively, biochemical or reporter-based assays can be used to measure the activity of the mTORC1 pathway.

The following workflow outlines a typical HCS assay using this compound as a positive control.

HTS_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_analysis Assay Readout & Analysis Seed 1. Seed C2C12 myoblasts in 384-well plates Differentiate 2. Induce differentiation into myotubes (4 days) Seed->Differentiate Add_Cmpd 3. Add test compounds and controls (Vehicle, this compound) Differentiate->Add_Cmpd Incubate 4. Incubate for 48 hours Add_Cmpd->Incubate Fix_Stain 5. Fix, permeabilize, and stain cells (e.g., anti-troponin, DAPI) Incubate->Fix_Stain Image 6. Automated high-content imaging Fix_Stain->Image Analyze 7. Image analysis to quantify myotube diameter and area Image->Analyze Hit_ID Hit Identification Analyze->Hit_ID Identify hits that mimic or antagonize this compound

Figure 2. High-content screening workflow to identify modulators of myotube hypertrophy.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the maintenance of mouse C2C12 myoblasts and their differentiation into myotubes suitable for HTS assays.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Cell culture flasks and plates (e.g., 384-well imaging plates).

Procedure:

  • Culture C2C12 myoblasts in GM in a T-75 flask at 37°C and 5% CO₂.

  • Passage cells when they reach 70-80% confluency. Do not allow cells to become fully confluent as this can reduce their differentiation potential.

  • For HTS assays, seed myoblasts into 384-well, clear-bottom imaging plates at a density of ~2,000 cells per well in 50 µL of GM.

  • Allow cells to adhere and grow for 24-48 hours or until they reach ~90% confluency.

  • To induce differentiation, aspirate the GM and gently wash once with PBS.

  • Replace the GM with 50 µL of DM.

  • Return plates to the incubator and culture for 4 days, replacing the DM every 48 hours. After 4 days, large, multinucleated myotubes should be visible.

Protocol 2: High-Content Imaging Assay for Myotube Hypertrophy

This protocol details a high-content screening assay to quantify changes in myotube size using this compound as a positive control.

Materials:

  • Differentiated C2C12 myotubes in 384-well plates (from Protocol 1).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Test compound library.

  • Vehicle control (e.g., 0.1% DMSO in DM).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Solution: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-Troponin T, muscle-specific (e.g., Mouse IgG).

  • Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).

  • Automated liquid handler and high-content imaging system.

Procedure:

  • Prepare a dose-response plate for this compound to confirm its activity (e.g., 10 nM to 10 µM). For the main screen, prepare a working solution of this compound at a concentration known to give a robust response (e.g., 1 µM).

  • Using an automated liquid handler, add test compounds and controls to the differentiated myotube plates. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). Include vehicle-only wells (negative control) and 1 µM this compound wells (positive control) on each plate.

  • Incubate the plates for 48 hours at 37°C and 5% CO₂.[3]

  • Cell Staining: a. Gently aspirate the medium. b. Fix the cells by adding 4% PFA for 15 minutes at room temperature. c. Wash wells three times with PBS. d. Permeabilize cells with 0.2% Triton X-100 for 10 minutes. e. Wash wells three times with PBS. f. Block for 1 hour with 5% BSA in PBS. g. Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C. h. Wash wells three times with PBS. i. Incubate with fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light. j. Wash wells three times with PBS. Leave the final wash in the wells for imaging.

  • Imaging and Analysis: a. Acquire images using a high-content imaging system, capturing both the DAPI (nuclei) and the fluorescent antibody (myotubes) channels. b. Use image analysis software to define myotubes based on troponin staining and quantify parameters such as average myotube diameter, area, and the number of nuclei per myotube. c. Normalize the data to plate controls and calculate Z'-factor to assess assay quality. Hits are identified as compounds that significantly increase myotube size compared to the vehicle control.

References

Protocol for Tomatidine Treatment in C. elegans: Enhancing Lifespan and Healthspan

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine, a steroidal alkaloid found in green tomatoes, has been demonstrated to extend lifespan and improve healthspan in the model organism Caenorhabditis elegans. It functions by inducing a mild reactive oxygen species (ROS) signal, which in turn activates the SKN-1/Nrf2 pathway, a key regulator of stress resistance and longevity. This activation leads to enhanced mitophagy, the selective removal of damaged mitochondria, thereby maintaining mitochondrial homeostasis and promoting cellular health. These application notes provide detailed protocols for the preparation and administration of this compound to C. elegans, as well as methodologies for assessing its effects on lifespan, healthspan, and stress resistance.

Introduction

Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and conserved longevity pathways. This compound has emerged as a promising compound for studying the molecular mechanisms of aging and for the development of interventions to promote healthy aging.[1][2][3] Studies have shown that this compound treatment can increase lifespan, enhance muscle function, and improve resistance to stress in C. elegans.[1][2][4] The primary mechanism of action involves the induction of mitochondrial hormesis, a beneficial stress response, through the SKN-1/Nrf2 signaling pathway.[1][2][3][4] This document provides a comprehensive guide for researchers to investigate the effects of this compound in C. elegans.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment on C. elegans as reported in the literature.

Table 1: Effect of this compound on C. elegans Lifespan

ConcentrationLifespan Increase (%)NotesReference
25 µM7.0 ± 0.8Optimal concentration for lifespan extension.[1][4][5][6]
50 µMNo significant changeExhibited some toxicity and a biphasic dose-response effect.[1][4][5][6][1][4][5][6]

Table 2: Effect of this compound on C. elegans Healthspan Parameters

Healthspan MetricTreatmentAge of WormsImprovementReference
Pharyngeal Pumping25 µM this compoundMultiple time pointsEnhanced[1][5][6]
Swimming Movement25 µM this compoundAdult day 1248% improvement compared to vehicle[5][6]
Muscle Cell Integrity25 µM this compoundAged wormsReduced percentage of severely damaged muscle cells[1][2][3]

Signaling Pathway

This compound treatment in C. elegans activates the SKN-1/Nrf2 signaling pathway, which is a master regulator of the oxidative stress response and is crucial for longevity.

Tomatidine_SKN1_Pathway This compound This compound ROS Mild ROS Production (Mitochondrial Hormesis) This compound->ROS induces SKN1_inactive SKN-1 (cytoplasm) ROS->SKN1_inactive activates SKN1_active SKN-1 (nucleus) SKN1_inactive->SKN1_active translocates to ARE Antioxidant Response Element (ARE) SKN1_active->ARE binds to Mitophagy PINK-1/DCT-1 Dependent Mitophagy SKN1_active->Mitophagy induces Stress_Response_Genes Stress Response and Detoxification Genes ARE->Stress_Response_Genes activates transcription of Longevity Increased Lifespan and Healthspan Stress_Response_Genes->Longevity Mitophagy->Longevity

Caption: this compound-induced SKN-1/Nrf2 signaling pathway in C. elegans.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired final concentration (e.g., 25 µM) in the Nematode Growth Medium (NGM). The final concentration of DMSO should not exceed 0.5% in the media to avoid solvent toxicity.

C. elegans Synchronization

Materials:

  • Gravid adult C. elegans

  • M9 buffer

  • Bleach solution (1 M NaOH, 5% NaOCl)

  • NGM plates seeded with E. coli OP50

Protocol:

  • Wash gravid adult worms from NGM plates using M9 buffer and collect them in a sterile centrifuge tube.

  • Pellet the worms by centrifugation at a low speed (e.g., 1,500 rpm for 1 minute).

  • Aspirate the supernatant and add the bleach solution to the worm pellet.

  • Vortex for 30-60 seconds at a time, for a total of 5-7 minutes, monitoring under a microscope until the adult worms are dissolved and eggs are released.

  • Quickly pellet the eggs by centrifugation and wash them three times with M9 buffer to remove all traces of the bleach solution.

  • Resuspend the eggs in M9 buffer and transfer them to unseeded NGM plates.

  • Allow the eggs to hatch and the L1 larvae to arrest. This synchronized population of L1 larvae can then be used for experiments.

Lifespan Assay

This protocol is adapted from standard C. elegans lifespan assay methodologies.[7][8][9][10]

Lifespan_Assay_Workflow Start Synchronized L1 Larvae Plate Transfer to NGM plates (Control vs. 25 µM this compound) seeded with OP50 Start->Plate Incubate Incubate at 20°C Plate->Incubate L4 Develop to L4 stage Incubate->L4 FUDR Transfer to fresh plates containing FUDR to prevent progeny L4->FUDR Score Score for survival daily (touch-unresponsive) FUDR->Score Repeat until all worms are dead Censor Censor lost or internally hatched worms Score->Censor Data Generate survival curves and perform statistical analysis Score->Data Censor->Score

Caption: Experimental workflow for the C. elegans lifespan assay.

Protocol:

  • Prepare NGM plates containing either vehicle (e.g., 0.1% DMSO) or 25 µM this compound. Seed the plates with E. coli OP50.

  • Transfer synchronized L1 larvae to the prepared plates and incubate at 20°C.

  • Once the worms reach the L4 stage, transfer them to fresh plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent the growth of progeny. For each condition, use at least three replicate plates with 30-50 worms per plate.

  • Starting from day 1 of adulthood, score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Transfer the worms to fresh plates every 2-3 days to ensure a constant food supply and drug exposure.

  • Censor worms that crawl off the plate, have a "bag of worms" phenotype (internal hatching), or are otherwise lost.

  • Record the number of live and dead worms daily until all worms have died.

  • Analyze the data using Kaplan-Meier survival analysis and the log-rank test to determine statistical significance.

Healthspan Assays

Protocol:

  • Prepare worms as described for the lifespan assay on control and this compound-containing plates.

  • At specific adult ages (e.g., day 4, 8, 12), place individual worms on a fresh, unseeded NGM plate.

  • Allow the worms to acclimate for a few minutes.

  • Using a dissecting microscope, count the number of pharyngeal bulb contractions for a 30-second interval.

  • Repeat this for at least 10-20 worms per condition at each time point.

  • Calculate the average pumping rate (pumps per minute) for each group and compare them using an appropriate statistical test (e.g., t-test or ANOVA).

This protocol is based on general motility assay methods.[11][12][13][14]

Protocol:

  • Culture worms on control and this compound plates as for the lifespan assay.

  • At specific adult ages, transfer individual worms into a drop of M9 buffer on a glass slide.

  • Allow the worms to acclimate for 30 seconds.

  • Record a video of the worm's movement for 30-60 seconds.

  • Analyze the videos to count the number of body bends per minute. A body bend is defined as a complete sinusoidal wave of motion along the body.

  • Alternatively, automated worm tracking software can be used for more detailed analysis of movement parameters.[11]

  • Test at least 10-20 worms per condition and analyze the data statistically.

Oxidative Stress Resistance Assay

This protocol is based on established methods for assessing stress resistance in C. elegans.[8][15][16][17]

Stress_Assay_Workflow Start Synchronized young adult worms (pre-treated with this compound or vehicle) Transfer Transfer to plates or liquid media containing an oxidative stressor (e.g., paraquat or H₂O₂) Start->Transfer Incubate Incubate at 20°C Transfer->Incubate Score Score for survival at regular intervals (e.g., every hour) Incubate->Score Repeat until most worms are dead Data Generate survival curves and perform statistical analysis Score->Data

Caption: Workflow for the oxidative stress resistance assay.

Protocol:

  • Synchronize and grow worms to the young adult stage on control and 25 µM this compound plates.

  • Prepare assay plates or 96-well plates containing a pro-oxidant such as paraquat (e.g., 50-100 mM in M9 buffer) or hydrogen peroxide (e.g., 1-5 mM in M9 buffer).[15]

  • Transfer the pre-treated young adult worms to the stress-inducing conditions.

  • Incubate at 20°C and score for survival at regular intervals (e.g., every hour) until all worms are dead.

  • Analyze the data using survival curves and the log-rank test to compare the resistance of this compound-treated and control worms.

Gene Expression Analysis

To investigate the molecular mechanisms of this compound action, gene expression analysis can be performed.[18][19][20]

Protocol:

  • Treat synchronized worms with 25 µM this compound or vehicle from the L4 stage for a defined period (e.g., 48 hours).

  • Harvest the worms and wash them extensively with M9 buffer to remove bacteria.

  • Extract total RNA using a suitable method (e.g., Trizol reagent).

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific target genes in the SKN-1/Nrf2 pathway (e.g., gst-4, gcs-1) and mitophagy-related genes (e.g., pink-1, dct-1).

  • Alternatively, for a genome-wide analysis, perform microarray or RNA-sequencing (RNA-seq) analysis.[18][19]

  • Normalize the expression data to a housekeeping gene (e.g., act-1) and calculate the fold change in gene expression in this compound-treated worms relative to controls.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the pro-longevity and health-promoting effects of this compound in C. elegans. By following these detailed methodologies, researchers can consistently and accurately assess the impact of this compound on lifespan, healthspan, and stress resistance, and further elucidate the underlying molecular pathways. These studies will contribute to a better understanding of the aging process and may inform the development of novel therapeutic strategies for age-related diseases.

References

Troubleshooting & Optimization

Tomatidine Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of tomatidine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a steroidal alkaloid and the aglycone of α-tomatine, a glycoalkaloid found in tomatoes. It is formed by the hydrolysis of α-tomatine in the stomach.[1] this compound has garnered significant research interest for its potential therapeutic benefits, including muscle growth promotion and atrophy reduction.[1][2] However, its low aqueous solubility presents a significant challenge to its oral bioavailability, limiting its absorption from the gastrointestinal tract.[3]

Q2: What are the primary metabolic pathways for this compound?

This compound undergoes extensive metabolism in the body. The primary metabolic transformations involve Phase I and Phase II reactions.

  • Phase I Metabolism: This phase primarily involves oxidation reactions, such as hydroxylation and acetylation, leading to the formation of various hydroxylated and acetylated metabolites. Dihydroxythis compound has been identified as an abundant Phase I metabolite in human plasma.[4][5]

  • Phase II Metabolism: Following Phase I reactions, the metabolites can undergo conjugation reactions. Sulfonation is a key Phase II pathway for this compound metabolites.[4][5]

This extensive metabolism, primarily in the liver, contributes to the clearance of this compound from the body.[6]

Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), can improve its solubility and absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.

Q4: Which experimental models are suitable for assessing this compound bioavailability?

A multi-tiered approach using in vitro, ex vivo, and in vivo models is recommended:

  • In Vitro Models: The Caco-2 cell monolayer is a widely used in vitro model to assess the intestinal permeability of compounds and to investigate the involvement of efflux transporters like P-glycoprotein (P-gp).[7][8]

  • Ex Vivo Models: The everted rat gut sac model is a valuable ex vivo tool for studying the absorption mechanisms of drugs across the intestinal wall.[3][9]

  • In Vivo Models: Pharmacokinetic studies in animal models, such as mice or rats, are essential for determining the overall bioavailability (Cmax, Tmax, AUC) of different this compound formulations.[10]

Q5: What are the recommended analytical techniques for quantifying this compound in biological samples?

High-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices like plasma and tissue homogenates.[4][11] Gas chromatography-mass spectrometry (GC/MS) can also be used, often requiring derivatization of the analyte.[12]

Troubleshooting Guides

Troubleshooting Low this compound Bioavailability in in vivo Studies
Observed Problem Potential Cause Troubleshooting Steps
Low Cmax and AUC after oral administration of a this compound suspension. Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal tract.1. Particle Size Reduction: Micronize the this compound powder to increase its surface area. 2. Formulation Enhancement: Formulate this compound as a solid lipid nanoparticle (SLN), solid dispersion, or cyclodextrin complex to improve its solubility and dissolution rate. 3. Co-administration with absorption enhancers: Investigate the co-administration of this compound with pharmaceutically acceptable absorption enhancers.
High inter-individual variability in plasma concentrations. Differences in gastrointestinal physiology (e.g., gastric pH, intestinal motility) affecting this compound dissolution and absorption. Efflux transporter activity variability.1. Standardize experimental conditions: Ensure consistent fasting times and diet for all animals. 2. Investigate efflux transporter involvement: Conduct in vitro studies (e.g., Caco-2 assays with P-gp inhibitors) to determine if this compound is a substrate for efflux transporters.
Rapid clearance and low plasma half-life. Extensive hepatic metabolism (Phase I and II).1. Characterize metabolic profile: Use in vitro models like human liver microsomes to identify the major metabolites and the enzymes involved. 2. Consider co-administration with metabolic inhibitors: For mechanistic studies, co-administration with known inhibitors of relevant metabolizing enzymes can help elucidate the metabolic pathways.
Troubleshooting in vitro Permeability Assays (Caco-2)
Observed Problem Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) of this compound. Poor aqueous solubility leading to low concentration in the donor compartment. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).1. Use of co-solvents: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO) before diluting in the transport buffer. Ensure the final solvent concentration is non-toxic to the cells. 2. Investigate efflux: Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests the involvement of active efflux. 3. Use of P-gp inhibitors: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.
High TEER values, but low permeability of control compounds. The cell monolayer may be too thick or have altered transporter expression.1. Review cell culture conditions: Ensure optimal cell seeding density and culture duration (typically 21 days). 2. Check passage number: Use Caco-2 cells within a consistent and appropriate passage number range.
Inconsistent TEER values across the cell monolayer. Incomplete or damaged cell monolayer.1. Optimize cell seeding: Ensure even distribution of cells during seeding. 2. Gentle handling: Avoid mechanical stress to the cell monolayer during media changes and experimental procedures.

Data Summary

Quantitative Bioavailability Data of this compound and its Metabolites
Compound Matrix Dose Cmax (nmol/L) Tmax (hours) AUC (nmol*h/L) Reference
Dihydroxythis compoundHuman PlasmaHigh180.696-12812.20 ± 157.44[4][5]
Dihydroxythis compoundHuman PlasmaLow15.546-1260.97 ± 7.87[4][5]
Hydroxythis compoundHuman PlasmaHigh4.636-12-[5]
Acetoxyhydroxythis compoundHuman PlasmaLow1.056-12-[5]
Sulfonated acetoxyhydroxythis compoundHuman PlasmaHigh52.806-12-[5]
Sulfonated acetoxyhydroxythis compoundHuman PlasmaLow5.106-12-[5]
This compoundHuman Plasma--<5-[5]
α-TomatineHuman Plasma--<5-[5]

Note: Data extracted from a study involving consumption of high and low doses of tomato juice.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the solvent-diffusion technique.

Materials:

  • This compound

  • Stearic acid (as the solid lipid)

  • Polyvinyl alcohol (PVA) (as a surfactant)

  • Organic solvent (e.g., acetone or ethanol)

  • Purified water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound and stearic acid in the organic solvent.

  • Preparation of the Aqueous Phase: Dissolve PVA in purified water.

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of stearic acid (approximately 70°C). Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion and allow the organic solvent to evaporate.

  • Nanoparticle Formation: Cool the emulsion to room temperature while stirring. The lipid will solidify, forming the this compound-loaded SLNs.

  • Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and un-encapsulated this compound.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Ex Vivo Intestinal Permeability Study using the Everted Rat Gut Sac Model

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer

  • This compound formulation (e.g., SLNs or suspension)

  • Surgical instruments

  • Syringes and needles

  • Incubation bath with aeration

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat using an approved anesthetic agent.

  • Intestine Excision: Make a midline abdominal incision and carefully excise the desired segment of the small intestine (e.g., jejunum).

  • Eversion: Gently evert the intestinal segment over a glass rod.

  • Sac Preparation: Tie one end of the everted segment with a silk suture. Fill the sac with a known volume of fresh Krebs-Ringer buffer (serosal fluid) using a syringe and tie the other end to form a sac.

  • Incubation: Place the everted sac in a flask containing the this compound formulation dissolved or suspended in Krebs-Ringer buffer (mucosal fluid). Incubate at 37°C with continuous aeration.

  • Sampling: At predetermined time intervals, withdraw samples from the serosal fluid inside the sac.

  • Analysis: Analyze the concentration of this compound in the serosal fluid samples using a validated analytical method (e.g., UHPLC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value to quantify the rate of this compound transport across the intestinal membrane.

Protocol 3: UHPLC-MS/MS Quantification of this compound in Plasma

Sample Preparation:

  • Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • UHPLC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is suitable for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Visualizations

drug_absorption_and_metabolism This compound's Journey: Absorption and Metabolism cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatic Metabolism) cluster_circulation Systemic Circulation & Excretion Oral Oral Administration (this compound Formulation) Lumen Intestinal Lumen Oral->Lumen Dissolution Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion Enterocyte->Lumen Efflux (e.g., P-gp) PortalVein Portal Vein Enterocyte->PortalVein Absorption Liver Hepatocyte PortalVein->Liver First-Pass Metabolism PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Liver->PhaseI Bile Bile Liver->Bile Excretion Systemic Systemic Circulation Liver->Systemic Metabolites PhaseII Phase II Metabolism (Sulfonation) PhaseI->PhaseII Kidney Kidney Systemic->Kidney Urine Urine Kidney->Urine Excretion

Caption: Pathway of this compound Absorption and Metabolism.

experimental_workflow Workflow for Enhancing this compound Bioavailability cluster_formulation Formulation Development cluster_invitro In Vitro & Ex Vivo Testing cluster_invivo In Vivo Evaluation Formulate Formulate this compound (SLNs, Solid Dispersion, etc.) Characterize Physicochemical Characterization Formulate->Characterize Caco2 Caco-2 Permeability Assay Characterize->Caco2 EvertedSac Everted Gut Sac Model Characterize->EvertedSac PK_Study Pharmacokinetic Study (Animal Model) Caco2->PK_Study Select promising formulations EvertedSac->PK_Study Select promising formulations Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Experimental Workflow for this compound Bioavailability Studies.

Caption: Troubleshooting Decision Tree for this compound Bioavailability.

References

Technical Support Center: Tomatidine Handling and Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of tomatidine in solution. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability.[1] The solid form is generally stable for years under these conditions.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. To aid dissolution, you can warm the solution gently to 37°C and use an ultrasonic bath. However, it is crucial to prepare fresh solutions for each experiment to ensure accuracy.

Q3: How long can I store this compound stock solutions?

A3: this compound solutions are known to be unstable.[1] It is strongly recommended to prepare solutions fresh on the day of use. If temporary storage is unavoidable, aliquot the stock solution into tightly sealed vials and store at -20°C for no longer than one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q4: What are the most common solvents for dissolving this compound?

A4: The choice of solvent depends on the form of this compound being used.

  • This compound (free base): Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.

  • This compound Hydrochloride: Soluble in methanol.

Troubleshooting Guide: this compound Degradation in Solution

IssuePotential CauseRecommended Solution
Loss of biological activity in stored solution Chemical degradation (hydrolysis, oxidation)Prepare fresh solutions for every experiment. If storage is necessary, follow strict storage protocols (see FAQ A3).
Inconsistent experimental results Inconsistent concentration due to degradationAlways use freshly prepared solutions. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC) before use in critical experiments.
Visible color change in the solution Oxidation or other chemical reactionsDiscard the solution immediately. Protect solutions from light and exposure to air. Consider using solvents purged with an inert gas (e.g., argon or nitrogen).
Precipitate formation upon storage Poor stability, exceeding solubilityPrepare fresh solutions. If using DMSO, be aware that it can absorb moisture, which may reduce solubility. Use fresh, high-quality DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound (free base) in DMSO for in vitro experiments.

Materials:

  • This compound (MW: 415.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh out the required amount of this compound using a calibrated analytical balance in a fume hood. For a 1 mL 10 mM stock solution, weigh 4.16 mg of this compound.

  • Transfer the weighed this compound to a sterile, amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the this compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also be applied.

  • Once fully dissolved, the solution should be clear.

  • Use the solution immediately. If short-term storage is absolutely necessary, aliquot into smaller volumes in amber, tightly sealed vials and store at -80°C.

Protocol 2: Quantification of this compound Concentration by HPLC-UV

Objective: To determine the precise concentration of a prepared this compound stock solution.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase and Gradient:

  • A gradient method is typically used with solvents such as acetonitrile and water, often with a modifier like formic acid to improve peak shape. A representative gradient might start with a higher aqueous percentage and ramp up to a higher acetonitrile percentage.

Standard Preparation:

  • Prepare a series of this compound standards of known concentrations in the same solvent as your stock solution (e.g., DMSO).

  • Typical concentration ranges for a calibration curve might be from 1 µM to 100 µM.

Analysis:

  • Inject a fixed volume (e.g., 10 µL) of each standard and the sample solution onto the HPLC system.

  • Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., around 200-210 nm).

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of your this compound stock solution by interpolating its peak area on the calibration curve.

Visualizing Degradation Pathways and Prevention Strategies

Tomatidine_Degradation_Pathway cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound This compound in Solution Degradation Degradation Products This compound->Degradation Hydrolysis, Oxidation, Photodegradation pH Inappropriate pH (Acidic or Alkaline) pH->Degradation Light Light Exposure (Photodegradation) Light->Degradation Oxygen Oxygen Exposure (Oxidation) Oxygen->Degradation Temperature High Temperature Temperature->Degradation Fresh Prepare Fresh Solutions Fresh->this compound Storage Proper Storage: -80°C, Aliquoted, Dark Storage->this compound Inert Use Inert Gas (Argon/Nitrogen) Inert->this compound Solvent Use High-Purity Anhydrous Solvents Solvent->this compound

Experimental_Workflow start Start prep Prepare Fresh This compound Solution start->prep quant Quantify Concentration (Optional but Recommended) prep->quant exp Perform Experiment prep->exp If quantification is not performed quant->exp end End exp->end

References

Technical Support Center: Optimizing Tomatidine-Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tomatidine-protein binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in protein binding assays?

A1: this compound is a steroidal alkaloid naturally found in unripe green tomatoes.[1][2] It is the aglycone of α-tomatine and is investigated for a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3] A key area of research is its ability to inhibit skeletal muscle atrophy by stimulating mTORC1 signaling, which promotes protein synthesis and cell growth.[2][4][5] Protein binding assays are crucial to identify its direct molecular targets and understand the mechanisms behind its biological activities.

Q2: Which proteins are known to interact with this compound?

A2: Research has shown that this compound directly targets several proteins. These include the sterol C24 methyltransferase Erg6 and the vitamin D receptor.[1] In silico molecular docking studies have predicted interactions with oncogenic proteins such as CDK2, BRAF, VEGFA, JAK1, and SMO, which is involved in the Sonic Hedgehog (SHH) signaling pathway.[6] It has also been shown to modulate signaling pathways like NF-κB, ERK/MAPK, and mTORC1.[1][7]

Q3: What are the common methods used for studying this compound-protein interactions?

A3: A variety of methods can be employed to study these interactions, each with its own advantages. Common techniques include:

  • Pull-down assays: Useful for identifying unknown interacting partners from a complex mixture like a cell lysate.[8]

  • Co-immunoprecipitation (Co-IP): Effective for confirming interactions between two known proteins within a cellular context.[8]

  • Surface Plasmon Resonance (SPR): A powerful, label-free method for quantifying binding affinity, kinetics, and thermodynamics in real-time.[8]

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.

  • Electrophoretic Mobility Shift Assay (EMSA) and Filter Binding Assays: Particularly useful for high-affinity interactions, especially with nucleic acids, but adaptable for protein-small molecule studies.[9]

Q4: What is the general mechanism of action for this compound's effect on muscle atrophy?

A4: this compound has been shown to inhibit skeletal muscle atrophy by stimulating the mTORC1 signaling pathway.[2][4] Activation of mTORC1 leads to increased protein synthesis, mitochondrial biogenesis, and the expression of anabolic genes, ultimately resulting in muscle cell growth (hypertrophy).[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound-protein binding experiments.

Issue 1: Low or No Detectable Binding

Q: I am not observing any binding between this compound and my protein of interest. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors related to your protein, this compound, or assay conditions.

Potential Cause Troubleshooting Steps
Inactive or Misfolded Protein - Verify protein integrity and activity using a functional assay or analytical techniques like Circular Dichroism (CD).- Ensure proper protein purification and storage conditions. Avoid repeated freeze-thaw cycles.
Incorrect Buffer Conditions - pH: The buffer pH should be optimal for protein stability and activity, typically within 1 pH unit of the buffer's pKa.[10][11] Many experiments are performed at a physiological pH of 7.4.[10]- Salt Concentration: High salt concentrations can disrupt electrostatic interactions. Try reducing the salt concentration (e.g., start with 10-50 mM NaCl).[12]- Buffer Choice: Some buffering agents can interfere with binding. Test alternative buffers like Tris-HCl, HEPES, or Phosphate buffers, but be aware of potential interferences (e.g., phosphate can inhibit kinases).[9][10]
This compound Solubility Issues - this compound is a hydrophobic molecule.[6] Ensure it is fully dissolved. A small amount of a co-solvent like DMSO may be necessary (e.g., 0.1% in the final reaction).[4][5] Always include a vehicle control.
Equilibrium Not Reached - For high-affinity interactions, reaching equilibrium can take several hours.[9] Increase the incubation time and test different time points to ensure the reaction has reached equilibrium.
Assay Sensitivity - The concentration of your protein or this compound may be too low for the sensitivity of your assay. Try increasing the concentration of one or both components.[13]
Issue 2: High Background or Non-Specific Binding

Q: My assay shows a high signal even in my negative controls. How can I reduce non-specific binding?

A: Non-specific binding occurs when this compound or the protein binds to the assay surface or other components in an unintended manner.[14][15]

Potential Cause Troubleshooting Steps
Hydrophobic Interactions - Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) (e.g., 0.1 µg/mL) to your binding buffer to block non-specific sites.[9][15]- Detergents: Include a non-ionic detergent like Tween-20 (e.g., 0.05%) in your buffer to reduce hydrophobic interactions.[15]
Electrostatic Interactions - Increase the salt concentration in your binding buffer (e.g., 150 mM NaCl) to disrupt non-specific electrostatic interactions.[15]
Inadequate Washing - Optimize your wash steps. Increase the number of washes or the stringency of the wash buffer (e.g., by adding a small amount of detergent). Be cautious not to disrupt the specific interaction.
Analyte Sticking to Surface - Test for non-specific binding by running your analyte (this compound) over a control surface without the target protein immobilized.[15] Adjust buffer additives (BSA, Tween-20) until this non-specific signal is minimized.[15]
Issue 3: Poor Reproducibility

Q: My results are inconsistent between experiments. What factors should I check?

A: Inconsistent results often point to variability in reagents or experimental execution.

Potential Cause Troubleshooting Steps
Reagent Instability - This compound: Prepare fresh this compound stock solutions. This compound stability can be affected by pH and temperature.[16] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Protein: Ensure consistent quality of your protein preparation. Small variations in purity or concentration can significantly impact results.
Inconsistent Assay Conditions - Temperature: Maintain a consistent temperature throughout the experiment, as temperature can affect binding affinity and protein stability.[9][17] Note that the pH of some buffers, like Tris, is temperature-dependent.[10]- Pipetting Errors: Use calibrated pipettes and be meticulous with your technique, especially when preparing serial dilutions.
Equilibrium Not Reached - If incubation times are too short and vary between experiments, the reaction may be stopped at different points before reaching equilibrium, leading to inconsistent results.[13] Ensure a consistent and sufficient incubation time.

Experimental Protocols

Protocol 1: General this compound-Protein Binding Assay (Pull-Down)

This protocol provides a general workflow for a pull-down assay to test the interaction between a purified, tagged protein and this compound.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.1% Tween-20. Note: This is a starting point and should be optimized.[9]
  • Wash Buffer: Binding buffer with a slightly higher detergent concentration (e.g., 0.2% Tween-20).
  • Elution Buffer: Dependent on the affinity tag used (e.g., high concentration of glutathione for GST-tags, imidazole for His-tags).
  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
  • Protein Solution: Purified, tagged protein of interest in a suitable storage buffer.

2. Immobilization of Bait Protein: a. Equilibrate affinity beads (e.g., Glutathione-Sepharose for GST-tagged protein) with binding buffer. b. Incubate the beads with your purified tagged protein for 1-2 hours at 4°C with gentle rotation to immobilize the protein. c. Wash the beads 3-5 times with cold binding buffer to remove any unbound protein.

3. Binding Reaction: a. Prepare a series of this compound dilutions in the binding buffer. Include a "vehicle only" (DMSO) control. A typical concentration range to test might be 0.1 µM to 10 µM.[4][5] b. Add the this compound solutions to the protein-bound beads. c. Incubate for 2-4 hours at 4°C with gentle rotation to allow binding to reach equilibrium.

4. Washing: a. Pellet the beads by gentle centrifugation. b. Carefully remove the supernatant. c. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound this compound.

5. Elution and Analysis: a. Elute the protein-tomatidine complex from the beads using the appropriate elution buffer. b. Analyze the eluate for the presence of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Data Presentation

Table 1: Recommended Starting Conditions for Buffer Optimization

This table provides a starting point for screening optimal buffer conditions. The goal is to find a condition that maximizes specific binding while minimizing non-specific interactions.[18]

Parameter Variable Starting Range Rationale
Buffering Agent Tris-HCl, HEPES, Phosphate25-100 mMProvides pH stability.[10] Choice can impact protein stability and interaction.[9]
pH 6.0 - 8.5Test in 0.5 unit incrementsProtein stability and charge are pH-dependent.[10][11]
Salt (NaCl) 10 - 250 mMLow salt for binding, higher for washingModulates electrostatic interactions.[12]
Additives Glycerol5-20%Can improve protein stability and prevent aggregation.[10][18]
BSA0.1 - 1 mg/mLBlocks non-specific binding sites.[9][15]
Tween-20 / Triton X-1000.01 - 0.1%Reduces non-specific hydrophobic interactions.[15]
Reducing Agent DTT / TCEP0.5 - 2 mMMaintains cysteine residues in a reduced state.
Temperature 4°C, 25°C (RT), 37°CTest relevant physiological tempsBinding kinetics and protein stability are temperature-dependent.[9][17]

Visualizations

Signaling Pathway and Workflow Diagrams

mTORC1_Signaling_Pathway This compound This compound Unknown_Target Upstream Target(s) (e.g., VDR, Erg6) This compound->Unknown_Target Binds/Activates mTORC1 mTORC1 Unknown_Target->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Mitochondria Mitochondrial Biogenesis mTORC1->Mitochondria Hypertrophy Muscle Hypertrophy (Cell Growth) Protein_Synthesis->Hypertrophy Mitochondria->Hypertrophy

Caption: this compound activates mTORC1 signaling to promote muscle growth.

Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Reagents 1. Prepare Buffers & this compound Dilutions Immobilize 2. Immobilize Bait Protein on Solid Support Reagents->Immobilize Incubate 3. Incubate this compound with Immobilized Protein Immobilize->Incubate Wash 4. Wash to Remove Unbound Molecules Incubate->Wash Elute 5. Elute Bound Complex Wash->Elute Detect 6. Detect & Quantify (e.g., HPLC, MS) Elute->Detect

Caption: General experimental workflow for a pull-down binding assay.

Troubleshooting_Tree cluster_no_binding Troubleshooting: No Binding cluster_high_bg Troubleshooting: High Background Start Assay Problem? No_Binding Low / No Binding Start->No_Binding Yes High_BG High Background Start->High_BG Yes Check_Protein Check Protein Activity & Concentration No_Binding->Check_Protein Opt_Buffer Optimize Buffer (pH, Salt) No_Binding->Opt_Buffer Check_Toma Verify this compound Solubility & Conc. No_Binding->Check_Toma Inc_Time Increase Incubation Time No_Binding->Inc_Time Add_Block Add Blocking Agent (BSA) High_BG->Add_Block Add_Detergent Add Detergent (Tween-20) High_BG->Add_Detergent Inc_Salt Increase Salt in Wash Buffer High_BG->Inc_Salt Opt_Wash Optimize Wash Steps High_BG->Opt_Wash

Caption: Decision tree for troubleshooting common binding assay issues.

References

Validation & Comparative

Unveiling the Molecular Targets of Tomatidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets of Tomatidine, a steroidal alkaloid found in tomatoes, with other well-characterized compounds. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved to facilitate a deeper understanding of this compound's mechanism of action and its potential for therapeutic development.

I. Overview of this compound's Molecular Interactions

This compound has been identified as a modulator of several key cellular signaling pathways, exhibiting a range of biological activities from anabolic effects in skeletal muscle to anti-inflammatory and anti-cancer properties. This guide will focus on three primary areas of this compound's molecular interactions:

  • mTORC1 Signaling Activation: this compound stimulates the mammalian target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.

  • Inhibition of Cholesterol Acyltransferases (ACAT): this compound has been shown to inhibit ACAT1 and ACAT2, enzymes involved in cholesterol esterification and implicated in atherosclerosis.

  • Suppression of Inflammatory Signaling: this compound exerts anti-inflammatory effects by inhibiting the NF-κB and JNK signaling pathways.

II. Comparative Analysis of Molecular Target Interactions

To provide a clear perspective on this compound's efficacy, we compare its activity with other known modulators of the same targets.

Table 1: Comparison of mTORC1 Signaling Modulators
CompoundTargetActionPotency (EC50/IC50)Organism/Cell Line
This compound mTORC1 PathwayActivator< 300 nM (for myotube growth)Mouse C2C12 myotubes
Ursolic AcidmTORC1 PathwayActivatorNot ReportedRat skeletal muscle
RapamycinmTORC1Inhibitor~0.1 nMHEK293 cells
Table 2: Comparison of ACAT Inhibitors
CompoundTargetActionPotency (IC50)Organism/Cell Line
This compound ACAT1 & ACAT2InhibitorNot ReportedChinese hamster ovary cells
AvasimibeACAT1Inhibitor24 µM[1]Not Specified
ACAT2Inhibitor9.2 µM[1]Not Specified
Table 3: Comparison of NF-κB Signaling Inhibitors
CompoundTargetActionPotency (IC50)Organism/Cell Line
This compound NF-κB PathwayInhibitorNot ReportedLPS-stimulated mouse macrophages[1]
BAY 11-7082IκBα phosphorylationInhibitor10 µM[2][3]Tumor cells

Note: While the inhibitory effects of this compound on ACAT and NF-κB have been documented, specific IC50 values were not available in the reviewed literature.

III. Key Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, we have generated diagrams using the DOT language.

cluster_mTORC1 This compound and mTORC1 Signaling This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Anabolism Anabolism (Protein Synthesis, etc.) S6K->Anabolism Promotes

Caption: this compound activates the mTORC1 pathway, leading to downstream anabolic effects.

cluster_ACAT This compound and ACAT Inhibition Tomatidine_ACAT This compound ACAT1 ACAT1 Tomatidine_ACAT->ACAT1 Inhibits ACAT2 ACAT2 Tomatidine_ACAT->ACAT2 Inhibits CholesterolEsters Cholesterol Esters ACAT1->CholesterolEsters ACAT2->CholesterolEsters

Caption: this compound inhibits both ACAT1 and ACAT2, reducing cholesterol ester formation.

cluster_NFkB This compound and NF-κB/JNK Signaling Tomatidine_NFkB This compound IKK IKK Tomatidine_NFkB->IKK Inhibits JNK JNK Tomatidine_NFkB->JNK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB NF-κB IκBα->NFkB Releases Inflammation Inflammatory Gene Expression NFkB->Inflammation JNK->Inflammation

Caption: this compound suppresses inflammatory responses by inhibiting the NF-κB and JNK pathways.

cluster_workflow General Experimental Workflow for Target Validation start Cell Culture and Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis assay Biochemical/Cell-based Assay (e.g., Kinase Assay, Reporter Assay) lysis->assay detection Data Acquisition (e.g., Western Blot, Luminescence) assay->detection analysis Data Analysis and Quantification detection->analysis

Caption: A generalized workflow for validating the molecular targets of this compound.

IV. Detailed Experimental Protocols

This section provides detailed protocols for the key experimental assays used to characterize the molecular targets of this compound.

mTORC1 Activity Assay (Western Blot)

This protocol is used to assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts in 6-well plates and differentiate into myotubes.

    • Treat myotubes with this compound at desired concentrations (e.g., 1 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-S6K and total S6K.

    • Normalize the phospho-S6K signal to the total S6K signal to determine the relative level of S6K phosphorylation.

ACAT Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of ACAT1 and ACAT2.

  • Cell Culture and Transfection:

    • Culture Chinese hamster ovary (CHO) cells that are stably overexpressing human ACAT1 or ACAT2.

  • Microsome Preparation:

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • ACAT Activity Assay:

    • Pre-incubate the microsomal preparations with various concentrations of this compound or a vehicle control.

    • Initiate the enzymatic reaction by adding [14C]oleoyl-CoA as a substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a mixture of isopropanol and heptane.

    • Extract the lipids and separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

    • Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay quantifies the inhibition of NF-κB signaling by this compound using a luciferase reporter system.

  • Cell Culture and Transfection:

    • Seed RAW 264.7 macrophages in a 24-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate the NF-κB pathway.

  • Luciferase Assay:

    • After a defined incubation period (e.g., 6 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

V. Conclusion

This guide provides a comparative overview of the molecular targets of this compound, highlighting its interactions with the mTORC1, ACAT, and NF-κB/JNK signaling pathways. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this natural compound. While the anabolic and anti-inflammatory effects of this compound are well-documented, further research is warranted to determine its precise potency (IC50 values) against key inhibitory targets and to fully elucidate its complex mechanisms of action in various physiological and pathological contexts.

References

Tomatidine and Ursolic Acid: A Head-to-Head Comparison for Muscle Anabolism and Atrophy Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for therapeutic agents to combat muscle atrophy and promote muscle growth, two natural compounds, tomatidine and ursolic acid, have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of their biological activities, mechanisms of action, and safety profiles to aid researchers, scientists, and drug development professionals in their evaluation of these molecules.

Abstract

This compound, a steroidal alkaloid from green tomatoes, and ursolic acid, a pentacyclic triterpenoid found in apple peels and various herbs, have both demonstrated potent anabolic and anti-atrophic effects on skeletal muscle. While both compounds modulate key signaling pathways involved in muscle protein synthesis, notable differences in their potency and primary molecular targets exist. This guide synthesizes the current experimental evidence to provide a clear, head-to-head comparison of these two natural compounds.

Table 1: Quantitative Comparison of this compound and Ursolic Acid in Preclinical Models

ParameterThis compoundUrsolic AcidSource(s)
In Vitro Efficacy
Effective Concentration (EC₅₀) for myotube hypertrophy< 300 nM in mouse C2C12 myotubesNot explicitly reported, but effective at µM concentrations[1]
mTORC1 Signaling ActivationStimulates mTORC1 signaling in cultured human and mouse skeletal myotubes at 1 µM.[1][2]Stimulates mTORC1 signaling, particularly in the context of resistance exercise.[3][4][1][2][3][4]
Akt Signaling ActivationDoes not significantly change Akt phosphorylation in some studies.[1]Increases Akt activity in mouse skeletal muscle and C2C12 myotubes.[5][6][1][5][6]
In Vivo Efficacy (Mouse Models)
Dosage for Muscle Hypertrophy0.05% (w/w) in chow for 5 weeks.[1]0.14% in a high-fat diet for 6 weeks.[5][1][5]
Increase in Muscle Mass~10% increase in muscle mass in old mice.[7]Increased skeletal muscle mass.[5][5][7]
Increase in Muscle Strength~30% increase in muscle strength in old mice.[7]Increased grip strength.[5][5][7]
Effect on AdiposityReduced fat mass.[1]Reduced obesity in diet-induced obese mice.[5][1][5]
Safety Profile
LD₅₀ (Oral, Mice)Not explicitly found, but a NOAEL was determined to be 80 mg/kg bw in mice for a this compound-rich extract.[8]9.26 g/kg for an extract.[9][8][9]
90-day Oral Toxicity (Rats)No observed adverse effect level (NOAEL) likely higher than 1000 mg/kg/day.[10][11]No observed adverse effect level (NOAEL) likely higher than 1000 mg/kg/day.[10][11][10][11]

Mechanisms of Action: A Comparative Overview

Both this compound and ursolic acid exert their pro-muscular effects by modulating intracellular signaling pathways that control protein synthesis and degradation. However, their primary targets within these pathways appear to differ.

This compound is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][12] mTORC1 is a central regulator of cell growth and protein synthesis. This compound has been shown to increase the phosphorylation of S6 kinase (S6K), a downstream target of mTORC1, leading to enhanced protein synthesis and subsequent muscle cell hypertrophy.[1] Notably, some studies suggest that this compound's activation of mTORC1 may occur independently of Akt, a key upstream regulator of mTORC1.[1]

Ursolic acid , on the other hand, appears to primarily act through the activation of the insulin/IGF-1 signaling pathway, leading to the activation of Akt.[5][6] Activated Akt then stimulates mTORC1, promoting protein synthesis. Additionally, Akt inhibits the activity of transcription factors of the FoxO family, which are responsible for the expression of genes involved in muscle protein breakdown. Ursolic acid has also been shown to reduce the expression of atrophy-related genes, such as Atrogin-1 and MuRF1.

It has been suggested that this compound is significantly more potent than ursolic acid in its muscle-building and anti-atrophic effects.[13][14]

Signaling_Pathways cluster_this compound This compound Pathway cluster_Ursolic_Acid Ursolic Acid Pathway This compound This compound mTORC1_T mTORC1 This compound->mTORC1_T S6K_T S6K mTORC1_T->S6K_T Protein_Synthesis_T Protein Synthesis (Hypertrophy) S6K_T->Protein_Synthesis_T Ursolic_Acid Ursolic Acid IGF1R IGF-1 Receptor Ursolic_Acid->IGF1R Akt Akt IGF1R->Akt mTORC1_U mTORC1 Akt->mTORC1_U FoxO FoxO Akt->FoxO | Protein_Synthesis_U Protein Synthesis (Hypertrophy) mTORC1_U->Protein_Synthesis_U Atrophy_Genes Atrophy Genes (Atrophy) FoxO->Atrophy_Genes

Figure 1: Comparative Signaling Pathways of this compound and Ursolic Acid in Skeletal Muscle.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ursolic acid.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is fundamental for assessing the direct effects of compounds on muscle cell size.

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until they reach confluency. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum). This process typically takes 4-6 days.

  • Treatment: Differentiated myotubes are then treated with various concentrations of this compound, ursolic acid, or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • Imaging and Analysis: After treatment, myotubes are fixed and stained (e.g., with an antibody against myosin heavy chain). Images are captured using a microscope, and the diameter of the myotubes is measured using image analysis software. An increase in myotube diameter indicates hypertrophy.

Myotube_Hypertrophy_Assay start C2C12 Myoblasts culture Culture to Confluency (Growth Medium) start->culture differentiate Induce Differentiation (Differentiation Medium) culture->differentiate myotubes Differentiated Myotubes differentiate->myotubes treat Treat with Compound (e.g., 48 hours) myotubes->treat fix_stain Fix and Stain (e.g., Myosin Heavy Chain) treat->fix_stain image Image Acquisition (Microscopy) fix_stain->image analyze Measure Myotube Diameter (Image Analysis Software) image->analyze end Assess Hypertrophy analyze->end

Figure 2: Workflow for the C2C12 Myotube Hypertrophy Assay.
Protein Synthesis Assay (Puromycin-based Method)

This method allows for the direct measurement of newly synthesized proteins.

  • Cell/Tissue Treatment: Cells or animals are treated with the compound of interest.

  • Puromycin Labeling: A short pulse (e.g., 30 minutes) of puromycin, an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains, is administered.

  • Lysis and Protein Quantification: Cells or tissues are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody that specifically recognizes puromycin-containing peptides.

  • Analysis: The intensity of the puromycin signal, normalized to a loading control, is quantified to determine the rate of protein synthesis.

Western Blotting for mTORC1 Signaling

This technique is used to assess the activation state of key proteins in the mTORC1 pathway.

  • Sample Preparation: Muscle tissue or cultured myotubes are homogenized in a lysis buffer containing phosphatase and protease inhibitors. The protein concentration of the lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of mTORC1 pathway proteins (e.g., p-S6K, total S6K, p-Akt, total Akt).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

  • Quantification: The band intensities are quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the activation state of the signaling pathway.[15][16][17]

Safety and Toxicological Profile

Both this compound and ursolic acid are naturally occurring compounds found in food sources and have been investigated for their safety.

This compound: Studies have shown that dietary supplementation with this compound is well-tolerated in mice.[1] A No-Observed-Adverse-Effect-Level (NOAEL) for a this compound-rich tomato leaf extract was determined to be 80 mg/kg of body weight in mice.[8]

Ursolic Acid: Ursolic acid has also been shown to have a favorable safety profile. The oral LD₅₀ of an ursolic acid extract in mice was found to be 9.26 g/kg, indicating low acute toxicity.[9] A 90-day oral toxicity study in rats showed no adverse effects at doses up to 1000 mg/kg/day.[10][11] Furthermore, a 15-day study in pregnant rats also indicated no developmental toxicity at similar high doses.[18]

Conclusion

This compound and ursolic acid are both compelling natural compounds with demonstrated efficacy in promoting muscle growth and preventing muscle wasting in preclinical models. This compound appears to be a more direct and potent activator of mTORC1 signaling, while ursolic acid's effects are primarily mediated through the IGF-1/Akt pathway. Both compounds exhibit a good safety profile in animal studies. Further research, particularly clinical trials in human subjects, is warranted to fully elucidate their therapeutic potential for conditions associated with muscle atrophy. This comparative guide provides a foundational resource for researchers to inform the design of future studies and the development of novel therapeutics in this area.

References

Cross-Validation of Tomatidine's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of tomatidine, a natural steroidal alkaloid derived from unripe tomatoes. We objectively analyze its performance across various cell types, with a focus on its anabolic, anti-inflammatory, and anti-cancer properties, supported by experimental data. This document also offers a comparative perspective against ursolic acid, another natural compound with similar anabolic effects, and details the experimental protocols for key assays.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative effects of this compound across different cell types and experimental conditions.

Table 1: Anabolic and Anti-Atrophic Effects of this compound in Muscle Cells

Cell TypeParameterThis compound ConcentrationResultAlternative: Ursolic AcidReference
Mouse C2C12 MyotubesHypertrophy (Myotube Size)EC50 < 300 nMDose-dependent increase in myotube size.Not specified[1]
Human Primary MyotubesTotal Cellular Protein1 µM (48h)Significant IncreaseNot specified[1]
Human Primary MyotubesMitochondrial DNA1 µM (48h)Significant IncreaseNot specified[1]
Mouse C2C12 MyotubesProtein Synthesis1 µM (30h)Significant IncreaseNot specified[1]
Mouse C2C12 MyotubesmTORC1 Signaling (S6K Phosphorylation)1 µM (1h)Significant IncreaseActivates mTORC1 signaling[1][2]
In Vivo (Mice)Muscle Mass0.05% in dietIncreased muscle mass and strength0.27% in diet increased muscle mass[2]
In Vivo (Mice)Muscle Atrophy0.05% in dietReduced muscle atrophyReduced muscle atrophy[2]

Table 2: Anti-Inflammatory Effects of this compound

Cell TypeParameterThis compound ConcentrationResultReference
Primary Articular ChondrocytesIL-1β-induced NF-κB Activation2.5, 5, 10 µMDose-dependent suppression of phospho-p65[3][4]
Primary Articular ChondrocytesIL-1β-induced iNOS, COX-2, MMPs, ADAMTS-5 Expression2.5, 5, 10 µMSignificant suppression[4]
Mouse MacrophagesLPS-induced NF-κB and JNK SignalingNot specifiedInhibition[5]

Table 3: Anti-Cancer Effects of this compound

Cell LineCancer TypeParameterThis compound ConcentrationResultReference
KATO IIIGastric CancerCell ViabilityIC50 value reportedNot specified[6]
PC3Prostate CancerCell ViabilityIC50 value reportedNot specified[6]
MDA-MB-231Breast CancerCell ViabilityIC50 value reportedNot specified[6]
85As2Gastric CancerCell Growth (72h)6.5 µg/mL (~14.4 µM)36.7% inhibition[7]
THP-1, MOLM-13Acute Myeloid LeukemiaApoptosis (in combination with Cisplatin)500 µM - 1 mMIncreased apoptosis by ~20-50%[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on published studies.

Cell Culture and Treatment
  • C2C12 Myotube Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once cells reach confluence. Myotubes are then used for experiments after 4-5 days of differentiation.

  • Primary Chondrocyte Culture: Primary articular chondrocytes are isolated from cartilage tissue by enzymatic digestion. Cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For inflammatory stimulation, cells are pre-treated with this compound for a specified time before adding interleukin-1β (IL-1β).

  • Cancer Cell Lines: Cancer cell lines are maintained in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin, according to ATCC recommendations.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentration. The final DMSO concentration in the culture medium is typically kept below 0.1%.

Western Blotting for mTORC1 Signaling

This protocol is for assessing the phosphorylation status of S6 kinase (S6K), a downstream target of mTORC1.[1][10][11]

  • Cell Lysis: After treatment with this compound, differentiated C2C12 myotubes are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6K (Thr389) and total S6K, diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system. Densitometry analysis is performed to quantify band intensities.

Quantitative Real-Time PCR (qPCR) for Anabolic Gene Expression

This protocol is for measuring the mRNA levels of Igf1 and Pgc-1α.[1]

  • RNA Extraction: Total RNA is extracted from this compound-treated C2C12 myotubes using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for Igf1, Pgc-1α, and a housekeeping gene (e.g., Gapdh) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the viability of cancer cells.[6][12][13]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and workflows discussed in this guide.

Tomatidine_mTORC1_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Promotes Muscle_Atrophy Muscle Atrophy mTORC1->Muscle_Atrophy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy

Caption: this compound-mediated activation of the mTORC1 signaling pathway in skeletal muscle cells.

Tomatidine_Anti_Inflammatory_Pathway IL1b IL-1β NFkB_Pathway NF-κB Pathway IL1b->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway (p38, JNK) IL1b->MAPK_Pathway Activates This compound This compound This compound->NFkB_Pathway Inhibits This compound->MAPK_Pathway Inhibits Inflammatory_Genes Expression of Inflammatory Genes (iNOS, COX-2, MMPs) NFkB_Pathway->Inflammatory_Genes Promotes MAPK_Pathway->Inflammatory_Genes Promotes Cartilage_Degradation Cartilage Degradation Inflammatory_Genes->Cartilage_Degradation

Caption: this compound's inhibition of pro-inflammatory signaling pathways in chondrocytes.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural Tomatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of synthetic and natural tomatidine, a steroidal alkaloid found in tomatoes with promising therapeutic applications. While extensive research has elucidated the biological activities of natural this compound, direct comparative studies with its synthetic counterpart are currently unavailable in peer-reviewed literature. This guide, therefore, presents the established efficacy of natural this compound supported by experimental data and detailed protocols, alongside information on the chemical synthesis of this compound.

Executive Summary

Natural this compound has demonstrated significant potential in promoting muscle growth, and exhibiting anti-inflammatory and anti-cancer properties. These effects are attributed to its modulation of key signaling pathways, including mTORC1, NF-κB, MAPK, and ATF4. While a scalable chemical synthesis for this compound has been developed, yielding a product of high purity, a direct comparison of the biological efficacy of synthetic versus natural this compound has not yet been published. Theoretically, a chemically identical and pure synthetic this compound is expected to exhibit the same biological activity as its natural counterpart. However, without direct comparative studies, this remains an assumption. This guide summarizes the available data to inform researchers on the current state of knowledge.

Efficacy of Natural this compound: Experimental Data

The biological effects of natural this compound have been investigated in numerous preclinical studies. The following tables summarize the key quantitative data from these experiments.

Muscle Growth and Hypertrophy

Natural this compound has been shown to stimulate muscle growth and mitigate atrophy.[1][2]

Experimental Model Treatment Key Findings Reference
Human and Mouse Skeletal Myotubes (in vitro)1 µM this compound for 48hIncreased total cellular protein and mitochondrial DNA; stimulated myotube hypertrophy.[2][2]
Young Mice (in vivo)0.05% (w/w) this compound in chow for 5 weeksIncreased skeletal muscle mass, strength, and exercise capacity.[2][2]
Middle-aged Adult Mice (in vivo)0.05% this compound in diet for 9 weeks14.2% increase in skeletal muscle mass and increased grip strength.[2][2]
Fasted Mice (in vivo)Intraperitoneal administrationReduced fasting-induced skeletal muscle atrophy and loss of muscle-specific force.[2][2]
Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting key inflammatory pathways.[3][4][5]

Experimental Model Stimulant Treatment Key Findings Reference
LPS-stimulated Mouse Macrophages (in vitro)Lipopolysaccharide (LPS)This compoundDecreased iNOS and COX-2 expression through suppression of NF-κB and JNK signaling.[3][4][3][4]
Pancreatic Cancer Cells (in vitro)-This compoundInhibited ATF4-dependent signaling.[6][7][8][6][7][8]
Anti-Cancer Activity

This compound has demonstrated anti-tumor effects in various cancer models.[6][7][8][9]

Cancer Cell Line/Model Treatment Key Findings Reference
Human Gastric Cancer-Derived 85As2 Cells (in vitro)This compoundInhibited cell proliferation.[9][9]
85As2 Tumor-Bearing Mouse Model (in vivo)Diet containing this compound for 3 weeksSignificantly inhibited tumor growth.[9][9]
Pancreatic Ductal Adenocarcinoma (PDAC) Cells (in vitro & in vivo)This compoundInhibited tumor growth and enhanced gemcitabine chemosensitivity.[6][7][8][6][7][8]

Synthesis of this compound

A multi-gram, scalable synthesis of this compound has been successfully developed, making this compound more accessible for research and potential therapeutic development.[10] The synthesis starts from diosgenin, a commercially available and low-cost steroidal sapogenin.

The identity of the synthetically produced this compound has been unequivocally confirmed through methods such as X-ray diffraction analysis, which showed its methanol co-crystal structure.[10] While extensive biological testing of this synthetic this compound has not been reported in comparative studies, the high purity (>99%) achieved suggests that its biological activity should be equivalent to that of the natural compound.[10]

Experimental Protocols

In Vivo Mouse Model of Skeletal Muscle Atrophy
  • Animal Model: 7-week-old male C57BL/6 mice.

  • Treatment: Mice were provided ad libitum access to either standard chow (control) or standard chow supplemented with 0.05% (w/w) this compound for 5 weeks.

  • Atrophy Induction (Fasting Model): Mice were fasted for 24 hours to induce muscle atrophy.

  • Atrophy Induction (Immobilization Model): Unilateral hindlimb immobilization was performed using a cast for a specified period.

  • Outcome Measures: Skeletal muscle mass (e.g., tibialis anterior, gastrocnemius), muscle fiber size (cross-sectional area), grip strength, and exercise capacity (treadmill running) were measured.[2]

In Vitro Cancer Cell Proliferation Assay
  • Cell Lines: Human gastric cancer-derived 85As2 cells or pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., MiaPaca-2, Panc1).[9][11]

  • Treatment: Cells were incubated with varying concentrations of this compound for 24, 48, and 72 hours.

  • Assay: Cell viability and proliferation were assessed using standard methods such as the MTT assay.

  • Outcome Measures: The half-maximal inhibitory concentration (IC50) of this compound on cell growth was determined.[9][11]

Signaling Pathways and Mechanisms of Action

This compound and Muscle Hypertrophy: The mTORC1 Signaling Pathway

This compound promotes muscle growth by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][12] This leads to increased protein synthesis and mitochondrial biogenesis.

Tomatidine_mTORC1_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Mitochondrial_Biogenesis->Muscle_Hypertrophy

Caption: this compound-mediated activation of the mTORC1 signaling pathway.

This compound's Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] This leads to a reduction in the expression of pro-inflammatory mediators.

Tomatidine_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway (JNK) Inflammatory_Stimuli->MAPK_Pathway This compound This compound This compound->NFkB_Pathway This compound->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

This compound in Cancer: Modulation of Interferon-Stimulated Genes and ATF4 Signaling

In cancer models, this compound has been shown to inhibit tumor growth by modulating the expression of interferon-stimulated genes (ISGs) and by inhibiting the activating transcription factor 4 (ATF4)-dependent signaling pathway.[6][7][8][9]

Tomatidine_Anti_Cancer_Pathway This compound This compound ATF4_Signaling ATF4 Signaling This compound->ATF4_Signaling ISG_Expression Interferon-Stimulated Gene (ISG) Expression This compound->ISG_Expression Modulates Tumor_Growth Tumor Growth ATF4_Signaling->Tumor_Growth Cell_Proliferation Cell Proliferation ATF4_Signaling->Cell_Proliferation ISG_Expression->Cell_Proliferation

References

Unlocking Anabolic Potential: A Comparative Guide to Replicating Tomatidine's Published Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Tomatidine, a natural compound found in tomatoes, and its potential as a therapeutic agent for muscle atrophy and weakness. We delve into the experimental data, detail the protocols for replication, and compare its efficacy with other natural alternatives.

This compound has garnered significant attention in the scientific community for its demonstrated ability to promote muscle growth, reduce fat mass, and potentially improve cardiovascular health. This guide synthesizes the key research to facilitate further investigation and replication of these promising findings.

Quantitative Effects of this compound: A Tabular Comparison

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Muscle Cells

ParameterCell TypeThis compound ConcentrationDurationResultCitation
Total ProteinHuman Skeletal Myotubes1 µM48 hoursIncreased[1]
Mitochondrial DNAHuman Skeletal Myotubes1 µM48 hoursIncreased[1]
Myotube HypertrophyHuman Skeletal Myotubes1 µM48 hoursStimulated[1]
Total ProteinMouse C2C12 Myotubes1 µM48 hoursIncreased[1]
Mitochondrial DNAMouse C2C12 Myotubes1 µM48 hoursIncreased[1]
Myotube HypertrophyMouse C2C12 Myotubes1 µM48 hoursStimulated[1]

Table 2: In Vivo Effects of this compound in Mice

ParameterMouse ModelThis compound DosageDurationResultCitation
Skeletal Muscle MassYoung Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased[1]
Lean MassYoung Mice (7 weeks old)0.05% (w/w) in chow5 weeksIncreased[1]
Fat MassYoung Mice (7 weeks old)0.05% (w/w) in chow5 weeksReduced[1]
Grip Strength & Exercise CapacityHealthy MiceSupplemented in dietNot SpecifiedIncreased[2]
Muscle Atrophy (Fasting)Mice25 mg/kg (intraperitoneal)24 hoursReduced[1]
Muscle Atrophy (Limb Immobilization)Mice25 mg/kg (intraperitoneal)8 daysReduced[1]

Table 3: Cardiovascular and Metabolic Effects of this compound in Mice

ParameterMouse ModelThis compound DosageDurationResultCitation
Serum CholesterolApoE-deficient mice50 mg/kg/day (oral)70 daysReduced by ~20%[3]
LDL-CholesterolApoE-deficient mice50 mg/kg/day (oral)70 daysReduced by ~25%[3]
Atherosclerotic LesionsApoE-deficient mice50 mg/kg/day (oral)70 daysReduced[3][4]
Body Weight & Fat WeightHigh-fat diet-induced obese miceIntraperitoneal injectionNot SpecifiedSignificantly decreased[5]
Hepatic Lipid AccumulationHigh-fat diet-induced obese miceIntraperitoneal injectionNot SpecifiedDecreased[5]

Comparative Analysis: this compound vs. Other Natural Compounds

This compound's anabolic and anti-atrophic effects have been compared to other natural compounds, most notably Ursolic Acid, found in apple peels.

Table 4: this compound vs. Ursolic Acid and Other Natural Compounds for Muscle Health

CompoundSourceKey Mechanism of ActionReported EffectsCitation
This compound Green TomatoesmTORC1 activation, ATF4 inhibitionIncreases muscle mass and strength, reduces fat mass and muscle atrophy.[2][6][7]
Ursolic Acid Apple Peels, RosemarymTORC1 activation, ATF4 inhibitionIncreases muscle mass and strength, reduces fat mass. Some human trials show no synergistic effect with resistance training.[6][7][8][9]
Curcumin TurmericAnti-inflammatory, antioxidantMay improve physical performance and reduce muscle fatigue.[1][2]
Resveratrol Grapes, BerriesAnti-inflammatory, antioxidantMay enhance mitochondrial function and muscle endurance, especially when combined with exercise.[1][2]
Catechins Green TeaAntioxidantMay improve muscle function when combined with protein supplementation.[2][10]
Ginseng Panax ginsengAdaptogenic, anti-fatigueMay improve physical performance and reduce muscle fatigue.[1][2]

Studies suggest that this compound may be more potent than Ursolic Acid in its effects on muscle growth and fat loss, with some reports indicating it could be up to five times more effective in mice.[6][7] However, it is important to note that some clinical trials on Ursolic Acid in humans have not shown a significant synergistic effect on muscle strength and mass when combined with a high-protein diet and resistance training.[7]

The Central Mechanism: The mTORC1 Signaling Pathway

The primary mechanism underlying this compound's anabolic effects is the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.

mTORC1_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K S6 Kinase (S6K) mTORC1->S6K Phosphorylates Mitochondrial_Biogenesis Mitochondrial Biogenesis mTORC1->Mitochondrial_Biogenesis Anabolic_Genes Anabolic Genes (e.g., IGF-1, PGC-1α) mTORC1->Anabolic_Genes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Muscle_Growth Muscle Growth & Reduced Atrophy Protein_Synthesis->Muscle_Growth Mitochondrial_Biogenesis->Muscle_Growth Anabolic_Genes->Muscle_Growth Rapamycin Rapamycin (mTORC1 Inhibitor) Rapamycin->mTORC1 Inhibits

Figure 1. this compound activates the mTORC1 signaling pathway, leading to increased protein synthesis, mitochondrial biogenesis, and expression of anabolic genes, ultimately resulting in muscle growth and reduced atrophy. Rapamycin can inhibit this pathway.

Replicating the Research: Experimental Protocols

For scientists aiming to replicate or build upon the existing research, the following provides a detailed overview of the key experimental methodologies.

In Vitro Studies: Muscle Cell Culture

Objective: To assess the direct effects of this compound on muscle cell growth and anabolism.

Cell Lines:

  • Human Skeletal Myoblasts: Primary cells can be isolated from biopsies and cultured.

  • Mouse C2C12 Myoblasts: A commonly used immortalized cell line.[1]

Protocol:

  • Cell Culture and Differentiation:

    • Myoblasts are cultured in growth medium until they reach confluence.

    • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[1]

    • Add this compound (e.g., 1 µM final concentration) or vehicle (DMSO) to the differentiated myotube cultures.[1]

    • Incubate for a specified duration (e.g., 48 hours for hypertrophy and protein/mitochondrial DNA analysis).[1]

  • Analysis:

    • Total Protein Quantification: Lyse the cells and measure total protein content using a standard assay (e.g., BCA assay).

    • Mitochondrial DNA Quantification: Isolate total DNA and quantify mitochondrial DNA levels using qPCR with primers specific for a mitochondrial gene (e.g., COX1) relative to a nuclear gene (e.g., β-actin).

    • Myotube Size Measurement: Capture images of the myotubes and measure their diameter using image analysis software.

    • Protein Synthesis Assay: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]tyrosine) into newly synthesized proteins.[1]

InVitro_Workflow Start Start: Myoblast Culture Differentiation Induce Differentiation (e.g., DMEM + 2% Horse Serum) Start->Differentiation Treatment Treat with this compound (1 µM) or Vehicle (DMSO) for 48h Differentiation->Treatment Analysis Analysis Treatment->Analysis Protein Total Protein (BCA Assay) Analysis->Protein Mito_DNA Mitochondrial DNA (qPCR) Analysis->Mito_DNA Myotube_Size Myotube Size (Microscopy) Analysis->Myotube_Size

Figure 2. A generalized workflow for in vitro experiments to assess the effects of this compound on cultured muscle cells.

In Vivo Studies: Mouse Models

Objective: To evaluate the systemic effects of this compound on muscle mass, fat mass, strength, and exercise capacity in a living organism.

Animal Model:

  • Mouse Strain: C57BL/6 mice are commonly used.[11]

  • Age: Young (e.g., 7 weeks old) or aged mice can be used depending on the research question.[1]

Protocol:

  • This compound Administration:

    • Dietary Supplementation: Mix this compound into standard chow at a specified concentration (e.g., 0.05% w/w).[1][11]

    • Intraperitoneal Injection: For acute studies or models of atrophy, suspend this compound in a vehicle like corn oil and administer via intraperitoneal injection (e.g., 25 mg/kg).[1]

  • Experimental Models:

    • Hypertrophy Model: Feed young, healthy mice a this compound-supplemented diet for several weeks (e.g., 5 weeks).[1]

    • Fasting-Induced Atrophy: Fast mice for a period (e.g., 24 hours) and administer this compound at the beginning and midpoint of the fast.[1]

    • Disuse Atrophy: Immobilize one hindlimb of the mouse and administer this compound during the immobilization period.[1]

  • Analysis:

    • Body Composition: Measure lean and fat mass using nuclear magnetic resonance (NMR).[1]

    • Muscle and Fat Pad Weight: At the end of the study, dissect and weigh individual muscles (e.g., tibialis anterior, gastrocnemius) and fat pads (e.g., epididymal, retroperitoneal).[1]

    • Grip Strength: Assess forelimb and/or hindlimb grip strength using a grip strength meter.[12][13]

    • Exercise Capacity: Measure endurance by having the mice run on a treadmill with increasing speed until exhaustion.[1]

    • Histology: Section and stain muscle tissue (e.g., with H&E) to measure muscle fiber cross-sectional area.[1]

InVivo_Workflow Start Start: Acclimatize Mice Treatment Administer this compound (Diet or Injection) Start->Treatment Model Select Experimental Model Treatment->Model Hypertrophy Hypertrophy Model->Hypertrophy Atrophy Atrophy (Fasting or Immobilization) Model->Atrophy Analysis Analysis Hypertrophy->Analysis Atrophy->Analysis Body_Comp Body Composition (NMR) Analysis->Body_Comp Strength Grip Strength Analysis->Strength Endurance Exercise Capacity (Treadmill) Analysis->Endurance Histology Muscle Histology Analysis->Histology

Figure 3. A generalized workflow for in vivo experiments to assess the systemic effects of this compound in mouse models.

Concluding Remarks

The existing body of research strongly suggests that this compound is a promising natural compound for combating muscle atrophy and promoting muscle growth. Its mechanism of action via the mTORC1 pathway is well-supported by the data. For researchers in the field of muscle biology and drug development, the findings presented in this guide offer a solid foundation for further investigation. The detailed protocols provide a starting point for replicating and expanding upon these important discoveries, with the ultimate goal of translating this preclinical potential into tangible therapeutic solutions for muscle-wasting conditions.

References

Tomatidine: A Comparative Analysis Against Existing Muscle-Wasting Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Muscle wasting, a debilitating condition characterized by the progressive loss of muscle mass and function, presents a significant challenge in clinical practice, affecting patients with chronic diseases, cancer, and the elderly. The quest for effective and safe therapeutic interventions is a critical area of research. Tomatidine, a steroidal alkaloid naturally found in green tomatoes, has emerged as a promising candidate for combating muscle atrophy. This guide provides an objective comparison of this compound's efficacy with other established and experimental treatments, supported by preclinical data and detailed methodologies for a scientific audience.

Mechanisms of Action: A Comparative Overview

The balance between muscle protein synthesis (anabolism) and protein breakdown (catabolism) governs muscle mass. Most therapeutic strategies aim to tip this balance towards anabolism.

This compound: Research indicates that this compound stimulates anabolism primarily by activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3][4][5][6][7] Activated mTORC1 promotes protein synthesis and mitochondrial biogenesis, leading to muscle cell growth (hypertrophy).[2][3][4][6] This mechanism was identified through a systems-based approach where this compound's gene expression signature was found to be opposite to that of muscle atrophy.[5][6][8]

Existing and Experimental Treatments:

  • Ursolic Acid: A natural compound found in apple peels, ursolic acid shares a similar anabolic mechanism by enhancing insulin/IGF-1 signaling, which in turn can activate the mTORC1 pathway. It also reduces the expression of genes associated with muscle atrophy, such as MuRF1 and Atrogin-1.[9][10][11]

  • Ghrelin and its Analogues: This gut hormone, particularly its unacylated form (UnAG), has shown protective effects against muscle wasting.[12][13] Ghrelin can enhance muscle anabolism and is being investigated for treating sarcopenia and cachexia.[14][15][16] Its mechanism may involve the activation of insulin and AMPK signaling pathways.[14]

  • Selective Androgen Receptor Modulators (SARMs): Compounds like Ostarine (Enobosarm/S-22) are designed to selectively bind to androgen receptors in muscle and bone, promoting anabolic effects with fewer androgenic side effects compared to traditional steroids.[17][18] They are among the most clinically characterized agents for increasing lean body mass.[17][19]

  • Metformin: A widely used anti-diabetic drug, metformin has shown potential in preventing muscle atrophy by reducing cellular senescence and inflammation.[20][21] However, some studies suggest long-term use might induce muscle atrophy by up-regulating myostatin, a negative regulator of muscle growth, creating a conflicting clinical picture.[22]

Tomatidine_Signaling_Pathway This compound's Anabolic Signaling Pathway This compound This compound mTORC1 mTORC1 (Mammalian Target of Rapamycin Complex 1) This compound->mTORC1 Activates Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Mito_Biogenesis ↑ Mitochondrial Biogenesis mTORC1->Mito_Biogenesis Hypertrophy Skeletal Muscle Hypertrophy Protein_Synthesis->Hypertrophy Mito_Biogenesis->Hypertrophy

A diagram of this compound's anabolic signaling pathway.

Comparative Efficacy: Preclinical Data

Quantitative data from preclinical studies, primarily in mice, provide a basis for comparing the efficacy of these compounds. This compound has been shown to increase muscle mass, strength, and exercise capacity.[2][6][7]

CompoundModelKey Efficacy OutcomesReference
This compound Healthy Young Mice (5 weeks treatment)~14% increase in skeletal muscle mass; Significant increase in grip strength and running distance.[2]
Muscle Atrophy Models (Fasting/Immobilization)Prevented and treated muscle atrophy; Enhanced recovery from atrophy.[2][8]
Ursolic Acid Chronic Kidney Disease (CKD) Mouse ModelBlocked loss of muscle mass; Increased muscle protein synthesis and decreased degradation.[9][10]
Age-Related Atrophy (Dogs)Inhibited molecular mechanisms of muscle atrophy; Improved exercise participation.[23]
Ghrelin (UnAG) Aged Mice (10 months treatment)Partially protected against 20-30% age-related reduction in muscle weight; Mitigated contractile dysfunction.[24]
Fasting-Induced Atrophy (Aged Mice)Reversed muscle loss by increasing myogenic genes and decreasing degradation genes.[14][15]
Ostarine (SARM) Cancer Patients (Clinical Trials)Consistently demonstrated increases in lean body mass and improved physical function.[17][19]
Metformin Bed Rest Model (Older Adults)Participants taking metformin during bed rest experienced less muscle atrophy and less fibrosis during recovery.[20][21]
Severely Burned MiceAttenuated muscle wasting and helped restore myofiber size.[25]

Experimental Protocols and Methodologies

The discovery and validation of anti-atrophic compounds like this compound follow a structured research workflow, progressing from initial screening to in vivo efficacy testing.

Experimental_Workflow Workflow for Anti-Atrophy Compound Discovery cluster_0 Discovery Phase cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy Screening In Silico Screening (e.g., Connectivity Map) Identification Identify Candidate Compounds (e.g., this compound) Screening->Identification Cell_Culture Culture Human/Mouse Myotubes (e.g., C2C12) Identification->Cell_Culture Treatment Treat with Compound Cell_Culture->Treatment Analysis Analyze Anabolic Effects: - Cell Size (Hypertrophy) - Protein Content - Mitochondrial DNA - mTORC1 Signaling (p-S6K) Treatment->Analysis Animal_Model Administer to Mice (e.g., Diet Supplementation) Analysis->Animal_Model Atrophy_Induction Induce Atrophy (Optional) (e.g., Fasting, Immobilization) Animal_Model->Atrophy_Induction Outcome_Measures Measure Outcomes: - Muscle Mass & Fiber Size - Grip Strength - Exercise Capacity - Gene/Protein Expression Atrophy_Induction->Outcome_Measures

A typical workflow for discovering and validating anti-atrophy agents.
Key Methodologies Cited:

  • In Silico Screening (Connectivity Map): this compound was identified by searching for a small molecule whose mRNA expression signature negatively correlates with the gene expression signatures of human skeletal muscle atrophy.[5][6][8] This unbiased, systems-based approach allows for the discovery of novel compounds without a predefined molecular target.[2]

  • In Vitro Muscle Cell Assays:

    • Cell Lines: Experiments utilize terminally differentiated, post-mitotic skeletal myotubes from both humans (primary cells) and mice (C2C12 cell line) to model muscle fibers.[2][5][6]

    • Treatment: Myotubes are incubated with the test compound (e.g., 1 µM this compound) or a vehicle control (e.g., 0.1% DMSO) for a set period, such as 48 hours.[2]

    • Anabolic Readouts:

      • Hypertrophy: Changes in myotube diameter are measured via microscopy.

      • Protein Accumulation: Total cellular protein is quantified.[2]

      • Mitochondrial Biogenesis: Mitochondrial DNA content is measured as a proxy for mitochondrial numbers.[2]

      • Signaling Pathway Activation: Western blotting is used to measure the phosphorylation of key signaling proteins, such as S6K (a downstream target of mTORC1), to confirm pathway activation.[2][4]

  • In Vivo Animal Models:

    • Administration: this compound is typically mixed into standard chow and provided to mice ad libitum (e.g., 0.05% w/w).[2]

    • Atrophy Models: To test therapeutic efficacy, muscle atrophy is induced through methods like hindlimb immobilization (casting) or fasting.[11] Age-related sarcopenia is studied in older animals.[12][13][14]

    • Efficacy Measurements:

      • Muscle Mass: Individual muscles (e.g., quadriceps, gastrocnemius) are dissected and weighed.[10] Histological analysis of muscle cross-sections is used to measure the cross-sectional area (CSA) of myofibers.[10][25]

      • Strength: Forelimb grip strength is measured using a grip strength meter.[2]

      • Endurance: Exercise capacity is assessed by measuring the total running distance on an accelerating treadmill.[2]

Discussion and Future Outlook

This compound presents a compelling profile as a potential therapy for muscle wasting. Its origin as a natural compound may offer a favorable safety profile, and its demonstrated efficacy in preclinical models of both muscle hypertrophy and atrophy prevention is promising.[2][6][8][26] Furthermore, studies in mice suggest that the increase in muscle mass from this compound is accompanied by a corresponding loss of fat, indicating a positive effect on overall body composition.[3][8]

Compared to other treatments, this compound's mechanism via mTORC1 activation is well-defined.[1][2][3] While SARMs have advanced to clinical trials and show robust effects on lean body mass, concerns about long-term side effects, such as hormone suppression and liver toxicity, remain.[19][27] Metformin offers the advantage of being an already approved drug, but its effects on muscle are debated, with some evidence pointing to potential negative impacts.[22] Natural compounds like ursolic acid show similar promise to this compound, though one study suggested this compound may be more potent.[26]

The primary limitation for this compound is the current lack of human clinical trial data. All efficacy data are derived from cell culture and animal models. Therefore, future research must focus on translating these preclinical findings to human subjects, establishing safe and effective dosages, and directly comparing its performance against agents like SARMs and ghrelin analogues in a clinical setting.

Atrophy_Pathways Key Pathways in Muscle Homeostasis and Drug Intervention cluster_anabolism Anabolic Pathways (Synthesis) cluster_catabolism Catabolic Pathways (Degradation) IGF1 Growth Factors (e.g., IGF-1) mTORC1_A mTORC1 IGF1->mTORC1_A Protein_Syn Protein Synthesis mTORC1_A->Protein_Syn Hypertrophy_A Muscle Hypertrophy Protein_Syn->Hypertrophy_A Triggers Atrophy Triggers (Disuse, Inflammation) FoxO FoxO Transcription Factors Triggers->FoxO Atrogenes Atrogenes (MuRF1, Atrogin-1) FoxO->Atrogenes UPS Ubiquitin-Proteasome System (UPS) Atrogenes->UPS Degradation Protein Degradation UPS->Degradation Atrophy_C Muscle Atrophy Degradation->Atrophy_C Tomatidine_Node This compound Ursolic Acid Tomatidine_Node->mTORC1_A Activates Tomatidine_Node->Atrogenes Inhibits SARM_Node SARMs SARM_Node->Protein_Syn Promotes Metformin_Node Metformin Metformin_Node->Triggers Inhibits (Reduces Senescence/ Inflammation)

Intervention points of various compounds in muscle regulation pathways.

References

Safety Operating Guide

Proper Disposal Procedures for Tomatidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of tomatidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.

This compound Safety and Hazard Information

This compound is a steroidal alkaloid that requires careful handling. It is classified as harmful if swallowed.[1] All personnel handling this compound waste must be familiar with its Safety Data Sheet (SDS) and follow standard laboratory safety protocols.

Quantitative Data Summary

For easy reference, the key quantitative data and hazard information for this compound and its common hydrochloride salt are summarized below.

PropertyThis compoundThis compound hydrochlorideReference(s)
Chemical Formula C₂₇H₄₅NO₂C₂₇H₄₅NO₂ • HCl[2][3]
Molecular Weight 415.65 g/mol 452.11 g/mol [2][3]
CAS Number 77-59-86192-62-7[2][3]
Appearance Crystalline SolidSolid[4]
GHS Hazard Classification Acute toxicity - Oral (Category 4)[1][2]Acute toxicity - Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1][2]H302: Harmful if swallowed[1]
Signal Word Warning[1][2]Warning[1][3]
Density 1.1 g/cm³Not available[2]
Flash Point 272.7°CNot applicable[2][3]
Water Solubility InsolubleSoluble in methanol (~10 mg/ml)[4][4]
Storage Temperature Cool, dry, well-ventilated place[2]-20°C[4]

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following personal protective equipment is worn to minimize exposure:

  • Hand Protection: Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2] Gloves must be inspected before use.[2]

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]

  • Body Protection: A lab coat, long-sleeved clothing, or fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] In case of dust formation, a type N95 (US) respirator is recommended.[3]

Step-by-Step Disposal Procedure

The primary method for this compound disposal is through a licensed chemical destruction facility.[2] Do not dispose of this compound with household garbage or allow it to enter sewer systems.[1]

Step 1: Waste Identification and Segregation

  • Characterize the waste. Is it pure this compound, a solution containing this compound, or contaminated labware (e.g., gloves, weighing paper, pipette tips)?

  • Segregate this compound waste from other laboratory waste streams to avoid chemical incompatibilities.

  • Place solid waste, such as reaction byproducts or contaminated materials, into a designated, appropriately labeled container.[5]

Step 2: Containment and Labeling

  • Use a suitable, sealable, and closed container for collecting this compound waste.[2] The container should be clearly labeled as "Hazardous Waste: this compound" and include the GHS pictogram for acute toxicity (GHS07).[1][2][3]

  • Ensure the label is legible and securely attached to the container.

Step 3: Handling Spills and Contaminated Materials

  • In case of a spill, avoid dust formation.[2]

  • Remove all sources of ignition.[2]

  • Collect the spilled material using spark-proof tools and place it in the designated hazardous waste container.[2]

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

  • Wash the spill area thoroughly after material has been collected.

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent (e.g., methanol, if appropriate for the container material).[2]

  • Important: The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of accordingly.

  • Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[2]

Step 5: Storage and Final Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.

  • The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound waste in a laboratory setting.

Tomatidine_Disposal_Workflow start Identify this compound Waste (Unused chemical, contaminated labware, spill residue) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain Waste in a Labeled, Sealed Container ppe->contain spill Clean Up Spills (Avoid dust, use spark-proof tools) ppe->spill If spill occurs decontaminate Decontaminate Empty Containers (Triple-rinse, collect rinsate) ppe->decontaminate For empty containers storage Store Waste in a Designated Secure Area contain->storage spill->contain rinsate Collect Rinsate as Hazardous Waste decontaminate->rinsate rinsate->contain disposal Arrange for Professional Disposal (Contact EHS or licensed contractor) storage->disposal end_point Final Disposal Method: Controlled Incineration or Chemical Destruction Plant disposal->end_point

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This document provides guidance based on publicly available safety data. Always consult your institution's specific waste management policies and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. All procedures must be carried out in accordance with local, regional, and national regulations.

References

Personal protective equipment for handling Tomatidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of Tomatidine. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining clear, step-by-step operational plans.

Immediate Safety and Hazard Information

This compound is a steroidal alkaloid primarily found in the stems and leaves of tomato plants.[1] While it has numerous applications in research, including anti-inflammatory and antibiotic studies, it must be handled with care.[2][3] The primary hazard is acute oral toxicity; it is classified as harmful if swallowed.[4] Inhalation of dust should also be avoided.

Emergency First Aid Procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[4] Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[4]

  • Following Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water and consult a doctor.[4]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.[4]

  • If Swallowed: Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4] Symptoms of poisoning may be delayed, requiring medical observation for at least 48 hours after the incident.[5][6]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure appropriate PPE selection. The following are the minimum recommended requirements.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4][7]Prevents dermal absorption and skin contact.
Body Protection A fastened laboratory coat is the minimum requirement.[8] For tasks with a higher risk of dust generation or spills, consider impervious clothing or disposable coveralls.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted in a well-ventilated area and dust formation is minimized.[5] If exposure limits are exceeded or dust/aerosols are generated, a full-face respirator should be used.[4]Prevents inhalation of toxic dust particles.

Operational and Disposal Plans

Handling and Storage Protocol

Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store the container in a dry, cool, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4]

  • Store away from incompatible materials and foodstuff containers.[4]

Handling and Weighing:

  • All manipulations of solid this compound should be performed in a designated area, such as a chemical fume hood, to control dust.[7][9]

  • Avoid the formation and inhalation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • For weighing, use a ventilated balance enclosure or follow the tare method: pre-weigh a sealed container, add the powder inside a fume hood, and re-weigh the sealed container.[8][10]

  • After handling, wash hands thoroughly, even if gloves were worn.[5] Do not eat, drink, or smoke in the work area.[4]

Spill Management
  • Evacuate: Keep personnel away from and upwind of the spill.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[4] Do not allow the chemical to enter drains.[4]

  • Clean-up:

    • Wear full personal protective equipment, including respiratory protection if necessary.[4]

    • Avoid generating dust.[4] Moisten the powder with a suitable solvent if appropriate.

    • Carefully collect the spilled material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[4]

    • Decontaminate the spill area with a suitable solvent.

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.[7]

  • Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4]

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Note that official occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.[4]

PropertyValueSource(s)
Molecular Formula C₂₇H₄₅NO₂[11]
Molecular Weight ~415.7 g/mol [11]
Appearance Crystalline solid[1]
Melting Point 210.5 °C[1][2]
Boiling Point 527.2 °C (estimated)[2]
Density ~1.1 g/cm³[2][4]
Flash Point 272.7 °C[4][12]
GHS Hazard Code H302: Harmful if swallowed[4][13]

Key Safety Protocols and Methodologies

Detailed adherence to procedural protocols is critical for safety. The following methodologies outline key operational steps for handling this compound.

Protocol for Weighing Solid this compound

This protocol is designed to minimize aerosol generation and exposure.

  • Preparation: Designate a chemical fume hood or a ventilated balance enclosure for the task.[8] Line the work surface with disposable bench paper.[14]

  • Tare Method: a. Place a sealable, empty container (e.g., a vial with a cap) on the analytical balance and press the "tare" button to zero the mass.[14] b. Transfer the tared container to the fume hood. c. Carefully transfer the desired amount of this compound powder into the container using a clean spatula. d. Securely close the container lid.[14] e. Return the sealed container to the balance to obtain the final weight.[14]

  • Cleanup: Use disposable equipment (e.g., weigh paper, spatulas) where possible and dispose of them as hazardous waste immediately after use.[8] Wipe down the balance and surrounding surfaces with a towel wetted with a solvent in which this compound is soluble. Never use a dry brush for cleaning, as this can generate dust.[8]

Protocol for Glove Selection and Removal
  • Selection: Choose chemical-impermeable gloves, such as nitrile gloves.[4] Ensure they are the correct size and inspect for any tears or punctures before use.[4]

  • Donning: Wash and dry hands before putting on gloves.

  • Removal: To prevent skin contamination, remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Disposal: Dispose of the used gloves in the designated hazardous waste container.

  • Hygiene: Immediately wash hands with soap and water after removing gloves.[14]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from initial planning to final disposal.

Tomatidine_Workflow planning Planning & Risk Assessment - Review SDS - Define Procedure - Identify Hazards ppe Select & Inspect PPE - Goggles - Gloves - Lab Coat planning->ppe Assess PPE Needs prep Prepare Work Area - Designate Fume Hood - Line Surface - Gather Equipment ppe->prep handling Handling Operation (e.g., Weighing, Solution Prep) - Minimize Dust - Use Tare Method prep->handling Proceed with Caution spill Spill Occurs handling->spill cleanup Post-Handling Cleanup - Decontaminate Surfaces - Clean Equipment handling->cleanup Operation Complete spill_response Emergency Spill Response - Evacuate & Ventilate - Wear Full PPE - Contain & Clean spill->spill_response Yes spill->cleanup No spill_response->cleanup waste Waste Segregation - Collect Contaminated Items - Label Waste Container cleanup->waste disposal Hazardous Waste Disposal - Follow Institutional Protocol - Arrange for Pickup waste->disposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.